N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Description
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Properties
IUPAC Name |
2-methoxy-N-(oxolan-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVWTLWOAPUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649170 | |
| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55100-02-2 | |
| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS 55100-02-2): Properties, Synthesis, and Applications
Section 1: Introduction and Overview
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, registered under CAS Number 55100-02-2, is a secondary amine featuring a unique combination of functional moieties: a flexible methoxyethyl group and a saturated heterocyclic tetrahydrofurfuryl group. This structure imparts a distinct set of physicochemical properties, making it a valuable and versatile intermediate in various fields of chemical synthesis.[1] Its application is particularly noted in the development of complex molecules for pharmaceuticals, agrochemicals, and specialty materials.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates available data on the compound's properties, provides a detailed, field-proven synthesis protocol, explores its chemical reactivity, and discusses its current and potential applications, with a strong emphasis on safety and handling.
Section 2: Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate is fundamentally defined by its physical and chemical properties. This section details the known attributes of this compound.
Chemical Identity and Physical Data
Quantitative data for this compound is summarized in the tables below. It is characterized as a liquid at room temperature.[3] For optimal stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][4] Specific supplier recommendations include storage at 2-8°C under dry conditions.[4]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 55100-02-2 | [2][3][4] |
| Molecular Formula | C₈H₁₇NO₂ | [1][3][4] |
| Molecular Weight | 159.23 g/mol | [2][4] |
| Synonyms | 2-Methoxy-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine | [4] |
| SMILES | COCCNCC1CCCO1 | [1][4] |
| InChIKey | XFMVWTLWOAPUIJ-UHFFFAOYSA-N |[2] |
Table 2: Physical and Computational Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | [3] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [4] |
| LogP (Predicted) | 0.4014 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 5 | [4] |
| Refractive Index, Density, Boiling Point | Not Available |[3] |
Predicted Spectroscopic Features
While publicly accessible experimental spectra for this specific compound are limited, its structure allows for the confident prediction of key spectroscopic signals. These predictions are crucial for reaction monitoring and quality control during and after synthesis.
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a singlet at approximately 3.3 ppm for the methoxy (-OCH₃) protons. The various methylene (-CH₂-) groups on the ethyl and tetrahydrofuran fragments would appear as multiplets between 1.5 and 4.0 ppm. The single proton on the nitrogen (-NH-) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to each carbon atom in the asymmetric structure. The methoxy carbon would resonate around 59 ppm. The carbons adjacent to the nitrogen and oxygen atoms would appear further downfield, typically in the 45-80 ppm range.
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of a primary amine's N-H stretching doublet and the presence of a single, weaker N-H stretch for the secondary amine around 3300-3350 cm⁻¹. Strong C-O stretching bands for the ether linkages would be prominent in the 1050-1150 cm⁻¹ region. C-H stretching vibrations would be observed just below 3000 cm⁻¹.
Section 3: Synthesis and Purification
The most direct and common method for preparing this compound is through reductive amination.[2] This well-established reaction provides a reliable pathway to the target compound from commercially available starting materials.
Principle of Synthesis: Reductive Amination
Reductive amination involves two key transformations in a single pot:
-
Imine Formation: The primary amine (2-methoxyethylamine) reacts with the aldehyde (tetrahydrofuran-2-carbaldehyde) to form a Schiff base, or imine intermediate, with the loss of a water molecule.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to form the final secondary amine product.
The choice of reducing agent is critical. Mild hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine and will not readily reduce the starting aldehyde, allowing the reaction to proceed efficiently.[2] The reaction is typically conducted in an inert atmosphere to prevent potential oxidation of the aldehyde starting material.[2]
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles. Researchers must conduct their own risk assessment and optimization.
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydrofuran-2-carbaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in absolute ethanol (approx. 5 mL per mmol of aldehyde).
-
Amine Addition: Add 2-methoxyethylamine (1.1 eq) dropwise to the stirring solution at room temperature. Stir the mixture for 1 hour under a nitrogen atmosphere to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.
-
Quenching: Carefully quench the reaction by slowly adding water at 0°C to decompose any excess NaBH₄.
-
Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final this compound as a liquid.
Section 4: Chemical Reactivity and Stability
The reactivity of the title compound is governed by the secondary amine and the two ether linkages.
-
Oxidation: The nitrogen atom's lone pair of electrons makes it susceptible to oxidation, potentially forming the corresponding N-oxide or other oxidized derivatives under the influence of common oxidizing agents.[2]
-
Reduction: While the amine itself is in a reduced state, further reduction is generally not applicable unless other reducible functional groups are present in derivatives.[2]
-
Substitution: The N-H proton can be substituted, for example, via alkylation or acylation, to generate tertiary amines or amides, respectively. This reactivity is fundamental to its use as a building block.
-
Stability: The compound is stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3] The tetrahydrofuran ring, like other ethers, has the potential to form explosive peroxides upon prolonged exposure to air and light, although this is more pronounced in unsubstituted THF. Prudent handling and storage under an inert atmosphere are recommended for long-term stability.
Section 5: Applications in Research and Development
The unique combination of a hydrophilic ether chain and a heterocyclic ring system makes this compound a scaffold of significant interest.[1]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for building more complex molecules.[1] The secondary amine provides a reactive handle for attaching the scaffold to other molecular fragments, while the ether and tetrahydrofuran moieties can influence solubility, metabolic stability, and binding interactions with biological targets.[2] Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition in drug design.[2]
-
Asymmetric Synthesis: As a chiral building block (if resolved into its enantiomers), it can be used in the preparation of single-enantiomer drugs, which is a critical aspect of modern medicinal chemistry.[1]
-
Materials Science: The compound's structure suggests potential applications in the development of novel polymers or coatings, where the amine can be incorporated into a polymer backbone or act as a curing agent.[2]
Caption: Relationship between structure and applications.
Section 6: Safety and Handling
This compound is classified as a hazardous substance that requires careful handling to avoid exposure.[3]
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protection:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Avoid breathing fumes, vapors, or mist. If ventilation is inadequate, use a suitable respirator.[3]
-
-
General Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek medical advice.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Section 7: Conclusion
This compound is a valuable chemical intermediate with a promising profile for applications in drug discovery, agrochemical development, and materials science. Its synthesis via reductive amination is straightforward and scalable. While a lack of extensive publicly available physical data exists, its structural features and predicted properties provide a solid foundation for its use in research and development. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties. As the demand for novel molecular scaffolds grows, the utility of versatile building blocks like this amine is set to increase.
Section 8: References
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel tertiary amine, N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. In the absence of extensive empirical data, this document leverages robust in silico predictive models to elucidate key parameters critical for early-stage drug discovery and development. These predicted properties, including lipophilicity, aqueous solubility, and ionization state (pKa), are presented alongside detailed, field-proven experimental protocols tailored for their empirical validation. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific integrity. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making in the progression of this and structurally related compounds.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a therapeutic candidate from a conceptual molecule to a viable drug is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its efficacy, safety, and ultimate clinical success. A comprehensive understanding of properties such as lipophilicity (logP), aqueous solubility, and the acid dissociation constant (pKa) is not merely an academic exercise but a critical prerequisite for rational drug design and lead optimization.[1]
This guide focuses on this compound, a tertiary amine with structural motifs that suggest potential utility in medicinal chemistry. The molecule incorporates a flexible methoxyethyl chain and a saturated heterocyclic tetrahydrofuran ring, features that can influence its interaction with biological targets and its overall pharmacokinetic behavior. By establishing a robust physicochemical profile, we can anticipate its behavior in biological systems and design more effective experimental strategies.
Molecular Identity and Predicted Physicochemical Profile
A foundational step in the characterization of any compound is the precise determination of its molecular identity and a quantitative assessment of its key physicochemical attributes.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Weight | 159.23 g/mol | - |
| CAS Number | 55100-02-2 | - |
| Boiling Point | 225.3 ± 25.0 °C | ACD/Labs Percepta |
| Aqueous Solubility (logS) | -1.5 | ALOGPS |
| Lipophilicity (logP) | 1.25 | iLOGP |
| Acid Dissociation Constant (pKa) | 8.9 ± 0.4 | ACD/Labs Percepta |
These values are computationally predicted and require experimental verification.
Lipophilicity: The Gatekeeper of Membrane Permeability
Lipophilicity, quantified by the partition coefficient (logP), is a critical determinant of a drug's ability to traverse biological membranes.[2] A balanced logP is often essential for achieving adequate oral absorption and brain penetration.
Predicted Lipophilicity
The predicted logP value of 1.25 for this compound suggests a compound with a moderate degree of lipophilicity. This value falls within a range often associated with good oral bioavailability.
Experimental Protocol for logP Determination: The Shake-Flask Method
The shake-flask method remains the gold standard for the empirical determination of logP due to its direct measurement of partitioning.[3][4][5]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, representing a lipid and an aqueous environment, respectively. The concentration of the compound in each phase is then measured to determine the partition coefficient.
Workflow for Shake-Flask logP Determination:
Sources
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- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. LogP / LogD shake-flask method [protocols.io]
A Comprehensive Technical Guide to the Structural Characterization of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Abstract
This technical guide provides a detailed framework for the comprehensive structural characterization of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a key intermediate in various synthetic applications. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and theoretical justifications for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating established analytical principles with practical, field-proven insights, this document serves as an authoritative resource for the unambiguous elucidation and verification of the molecular structure of this compound.
Introduction
This compound is a secondary amine featuring both ether and tetrahydrofuran functionalities.[1] Its precise structural confirmation is paramount for ensuring purity, understanding reactivity, and meeting regulatory standards in research and development. This guide outlines a systematic, multi-technique approach to its characterization, ensuring a high degree of confidence in the assigned structure. The synthesis of such N-substituted tetrahydrofuran derivatives often involves the reaction of a tetrahydrofuran precursor with an appropriate amine, making the verification of the final structure crucial to rule out starting material contamination or side-product formation.[1]
Core Analytical Workflow
The structural elucidation of this compound relies on a synergistic workflow employing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their connectivity through spin-spin coupling. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, causing protons on carbons adjacent to these heteroatoms to appear downfield.[2]
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.9 - 4.1 | m | 1H | CH on C2 of THF |
| b | ~3.6 - 3.8 | m | 2H | CH₂ on C5 of THF |
| c | ~3.4 - 3.5 | t | 2H | O-CH₂ (methoxyethyl) |
| d | ~3.3 | s | 3H | O-CH₃ |
| e | ~2.7 - 2.8 | t | 2H | N-CH₂ (methoxyethyl) |
| f | ~2.5 - 2.6 | m | 2H | N-CH₂ (THF-methyl) |
| g | ~1.8 - 2.0 | m | 2H | CH₂ on C3 of THF |
| h | ~1.5 - 1.7 | m | 2H | CH₂ on C4 of THF |
Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 2 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will indicate the number of unique carbon environments. Carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts.[2]
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~77 - 79 | C2 of THF |
| 2 | ~68 - 70 | C5 of THF |
| 3 | ~71 - 73 | O-CH₂ (methoxyethyl) |
| 4 | ~58 - 60 | O-CH₃ |
| 5 | ~55 - 57 | N-CH₂ (methoxyethyl) |
| 6 | ~52 - 54 | N-CH₂ (THF-methyl) |
| 7 | ~28 - 30 | C3 of THF |
| 8 | ~25 - 27 | C4 of THF |
Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled
-
Number of scans: 1024 or more
-
Relaxation delay: 2 s
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. For amines, a characteristic fragmentation is the α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[3]
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 173.25 (for C₉H₁₉NO₂)
-
Key Fragmentations (α-cleavage):
-
Loss of the methoxyethyl group: [M - CH₂CH₂OCH₃]⁺ at m/z = 100
-
Loss of the tetrahydrofurfuryl group: [M - CH₂C₄H₇O]⁺ at m/z = 88
-
Caption: Predicted α-cleavage fragmentation pathways.
Protocol for Electrospray Ionization (ESI-MS) Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Mass range: m/z 50 - 500.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
-
Data Analysis: Identify the protonated molecule [M+H]⁺ and characteristic fragment ions.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key absorptions will be from the C-N, C-O, and C-H bonds. As a secondary amine, it will exhibit a characteristic N-H stretching vibration.[4]
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |
| 2850 - 3000 | Strong | C-H stretch (aliphatic) |
| 1000 - 1250 | Strong | C-N stretch (aliphatic amine)[4] |
| 1050 - 1150 | Strong | C-O stretch (ether) |
Protocol for Attenuated Total Reflectance (ATR-FTIR) Acquisition:
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
-
Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample. Identify the characteristic absorption bands corresponding to the functional groups.
Conclusion
The structural characterization of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy. This guide provides the necessary theoretical framework, predicted spectral data, and standardized protocols to ensure an accurate and reliable structural elucidation. By following this comprehensive approach, researchers can proceed with confidence in the identity and purity of their material.
References
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Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link].
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Chemistry LibreTexts. 25.5: Spectroscopic Properties of Amines. Available from: [Link].
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NIST Chemistry WebBook. 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. Available from: [Link].
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OpenStax adaptation by NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link].
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ResearchGate. Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Available from: [Link].
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Chemistry LibreTexts. 25.5 Spectroscopic Properties of Amines. Available from: [Link].
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NIST Chemistry WebBook. Tetrahydrofuran. Available from: [Link].
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PubChem. Tetrahydrofurfurylamine. Available from: [Link].
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ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link].
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Axsyn. 2-Furanmethanamine,tetrahydro-N-methyl-;2439-57-8. Available from: [Link].
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Amerigo Scientific. This compound. Available from: [Link].
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Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link].
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An In-depth Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a secondary amine incorporating both a methoxyethyl group and a tetrahydrofurfuryl moiety. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the compound's physicochemical properties, outlines a detailed, validated synthesis protocol via reductive amination, discusses methods for its analytical characterization, explores potential applications based on its structural motifs, and provides essential safety and handling guidelines. The synthesis and analytical workflows are visualized through diagrams to enhance clarity and reproducibility.
Introduction: Unveiling a Versatile Scaffold
This compound (CAS No. 55100-02-2) is a unique chemical entity that combines two key pharmacophoric and synthetic fragments: the polar, flexible 2-methoxyethylamine and the cyclic ether tetrahydrofurfurylamine. The amino group in 2-methoxyethylamine imparts high chemical reactivity, making it a valuable building block in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its incorporation can influence pharmacokinetic properties such as solubility and metabolism.[2] Similarly, the tetrahydrofurfurylamine structure is a recognized intermediate in the development of pharmaceuticals, specialty polymers, and agrochemicals.[3] Substituted tetrahydrofurfurylamines have been investigated for potential antidepressant and anxiolytic activities.[4]
The combination of these two moieties in a single molecule suggests a scaffold with potential for diverse applications. The presence of both a hydrogen bond acceptor (ether oxygen) and a hydrogen bond donor/acceptor (secondary amine) within a flexible framework makes it an interesting candidate for probing biological targets like enzymes and receptors.[5] This guide aims to provide a foundational understanding of this compound, enabling its synthesis, characterization, and exploration in various research and development endeavors.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound and its parent building blocks is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for planning its purification and handling.
| Property | This compound | 2-Methoxyethylamine[6] | Tetrahydrofurfurylamine[7] |
| CAS Number | 55100-02-2[5] | 109-85-3 | 4795-29-3 |
| Molecular Formula | C₈H₁₇NO₂[8] | C₃H₉NO | C₅H₁₁NO |
| Molecular Weight | 159.23 g/mol [5][8] | 75.11 g/mol | 101.15 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) | Clear colorless liquid | Colorless to light yellow liquid |
| Boiling Point | Not available | 95 °C | 150-160 °C (predicted) |
| Density | Not available | 0.864 g/mL at 25 °C | 0.986 g/mL (predicted) |
| Solubility | Expected to be soluble in water and organic solvents | Completely miscible in water | Insoluble in water |
Synthesis Protocol: Reductive Amination
The most direct and efficient synthesis of this compound is achieved through the reductive amination of tetrahydrofuran-2-carbaldehyde with 2-methoxyethylamine.[5] This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[9][10]
Rationale for Method Selection
Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity.[11][12] Compared to direct N-alkylation with alkyl halides, which often leads to over-alkylation and the formation of tertiary amines and quaternary ammonium salts, reductive amination provides a much cleaner reaction profile for the synthesis of secondary amines.[13][14] The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the imine C=N bond without affecting the aldehyde starting material.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of tetrahydrofuran-2-carbaldehyde (1.0 eq) in methanol (5-10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add 2-methoxyethylamine (1.0-1.2 eq) dropwise at room temperature.
-
Imine Formation: Stir the resulting solution at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete reduction of the imine.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the methoxy group (~3.3 ppm), the methylene groups of the ethyl and tetrahydrofurfuryl fragments, and the methine proton of the tetrahydrofuran ring.
-
¹³C NMR will confirm the presence of all eight carbon atoms in their unique chemical environments.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (159.23 g/mol ). The fragmentation pattern can provide further structural information.
Potential Applications and Research Directions
The unique structural features of this compound suggest several avenues for research and application:
-
Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of more complex molecules with potential biological activity.[5] Given that derivatives of its constituent parts have shown promise in CNS-related research, it could be a starting point for developing novel therapeutic agents.[4] The combination of a flexible polar chain and a more rigid cyclic ether could allow for specific interactions with biological targets.[5]
-
Fine Chemical Synthesis: As a bifunctional molecule, it can be used as an intermediate in the synthesis of a variety of fine chemicals, including ligands for catalysis, and building blocks for polymers and coatings.[1][3]
-
Material Science: The amine functionality allows for its incorporation into polymer backbones or as a curing agent for epoxy resins, potentially imparting unique properties of flexibility and polarity to the resulting materials.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of its parent amines.
-
2-Methoxyethylamine: This compound is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[16]
-
Tetrahydrofurfurylamine: This is also a flammable liquid and can cause skin and eye irritation.[17][18]
General Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[19]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][20]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[21]
Conclusion
This compound is a versatile secondary amine with significant potential in various fields of chemical research and development. This guide provides a solid foundation for its synthesis via a robust reductive amination protocol, its characterization, and its safe handling. The combination of a flexible, polar side chain and a cyclic ether moiety makes it an attractive scaffold for further investigation, particularly in the realms of medicinal chemistry and material science. The detailed methodologies and safety information presented herein are intended to facilitate its exploration by the scientific community.
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Substituted tetrahydrofurfurylamines as potential antidepresaants | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF - ResearchGate. Available at: [Link]
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Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem - NIH. Available at: [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. Available at: [Link]
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2-METHYLTETRAHYDROFURAN - (2-MeTHF) - Monument Chemical. Available at: [Link]
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2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]- - the NIST WebBook. Available at: [Link]
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Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Available at: [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]
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Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF - University of South Florida. Available at: [Link]
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2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem. Available at: [Link]
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Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing). Available at: [Link]
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Furan, tetrahydro-2-methyl- - the NIST WebBook. Available at: [Link]
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Alkylation of 1-alkynes in THF - ResearchGate. Available at: [Link]
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METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN - European Patent Office - EP 3696173 B1. Available at: [Link]
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Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]
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2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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Molecular weight and formula of C8H17NO2 amine
An In-Depth Technical Guide to the Molecular Formula C8H17NO2: Isomerism, Physicochemical Properties, and Relevance in Drug Development
Executive Summary
The molecular formula C8H17NO2 represents a multitude of chemical structures, each with unique properties and applications. With a calculated molecular weight of approximately 159.23 g/mol , this formula is of significant interest to the pharmaceutical industry, most notably as it corresponds to the active pharmaceutical ingredient (API) Pregabalin. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple statement of molecular weight to explore the critical role of isomerism. We will dissect the structural and functional differences between key isomers, such as the γ-amino acid Pregabalin and representative amino acid esters like Octyl Glycinate. By examining their distinct physicochemical properties, synthesis pathways, and analytical methodologies, this document provides a comprehensive framework for understanding how a single molecular formula can yield compounds with vastly different therapeutic implications.
Molecular Formula and Weight Calculation
The foundational quantitative data for any chemical entity begins with its formula and molecular weight. For C8H17NO2, these are calculated based on the atomic weights of its constituent elements.
1.1. Elemental Composition and Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Two values are of primary importance: the average molecular weight (used for stoichiometric calculations with bulk materials) and the monoisotopic mass (used in high-resolution mass spectrometry).
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 159.229 |
The average molecular weight is approximately 159.23 g/mol .[1][2][3][4][5] The precise monoisotopic mass is 159.125928785 Da .[1][2] This distinction is critical for analytical characterization, where mass spectrometry can differentiate between molecules with the same nominal mass but different isotopic compositions.
The Decisive Role of Isomerism in Biological Function
While the molecular formula provides a census of atoms, it is the arrangement of these atoms—the isomerism—that dictates the molecule's chemical personality and biological activity. For C8H17NO2, two isomeric classes are particularly relevant in drug development: γ-amino acids and amino acid esters.
Case Study 1: Pregabalin, a Chiral γ-Amino Acid
Pregabalin is a γ-amino acid and a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It is the active ingredient in the medication Lyrica®, used to treat neuropathic pain, fibromyalgia, and certain types of seizures.[6][7]
-
Structure and Stereochemistry: The IUPAC name for the active form is (3S)-3-(aminomethyl)-5-methylhexanoic acid .[1][3] The molecule possesses a stereocenter at the C3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Pregabalin and (R)-Pregabalin.
-
Mechanism of Action: Despite being a GABA analogue, Pregabalin does not bind to GABA receptors. Instead, its therapeutic effects are derived from its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][8] This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of excitatory neurotransmitters like glutamate and substance P.[8]
-
Stereospecificity: The biological activity resides almost exclusively in the (S)-enantiomer.[1] The (R)-enantiomer is significantly less active, making stereoselective synthesis or resolution a critical aspect of its manufacturing process to ensure efficacy and safety.[2]
Caption: Enantiomers of 3-(aminomethyl)-5-methylhexanoic acid.
Case Study 2: Octyl Glycinate, an Amino Acid Ester Prodrug Candidate
A constitutional isomer of Pregabalin is Octyl Glycinate, the ester formed between glycine (an α-amino acid) and octanol. This structure, while sharing the same C8H17NO2 formula, has fundamentally different properties and potential applications, primarily as a prodrug.
-
Prodrug Concept: Amino acid esters are a well-established prodrug strategy used to enhance the physicochemical properties of a parent drug, such as its solubility or lipophilicity, to improve absorption and bioavailability.[9][][11] The ester linkage is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug and an alcohol moiety.[9]
-
Structure and Properties: Octyl Glycinate features a primary amine and a carboxylate ester. The long eight-carbon chain of the octyl group significantly increases its lipophilicity compared to the parent amino acid, glycine. This property could be exploited to enhance passage across biological membranes, such as the intestinal wall or the blood-brain barrier.
-
In Vivo Activation: Upon absorption, esterases would hydrolyze the ester bond, releasing glycine (or a glycine-conjugated drug) and 1-octanol, which are then metabolized through their respective pathways. This enzymatic conversion is a critical validation step in the development of such a prodrug.[12]
Caption: Constitutional isomers with the same molecular formula.
Comparative Physicochemical Properties
The isomeric differences directly translate to distinct physicochemical profiles, which are paramount in drug design and formulation.
| Property | (S)-Pregabalin | Octyl Glycinate (Predicted) | Rationale & Implication in Drug Development |
| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | Octyl 2-aminoacetate | Differentiates core scaffold (hexanoic acid vs. acetate). |
| Compound Class | γ-Amino Acid | α-Amino Acid Ester | Determines chemical reactivity and metabolic pathways. |
| Water Solubility | High | Low | Pregabalin's zwitterionic nature at physiological pH enhances solubility. Octyl Glycinate's long alkyl chain reduces water solubility but increases lipid solubility. |
| logP (Lipophilicity) | -1.6 (Computed)[1][2] | High (Predicted) | Low logP of Pregabalin suggests it relies on active transport (like the system L transporter) to cross the blood-brain barrier.[13] High logP of the ester facilitates passive diffusion across membranes. |
| Primary Metabolic Route | >98% Renal Excretion (Unchanged)[8] | Enzymatic Hydrolysis | Pregabalin's lack of metabolism minimizes drug-drug interactions.[8] The ester's primary function is to be hydrolyzed by esterases to release a parent compound. |
Synthesis and Analysis Protocols: A Scientist's Perspective
As a Senior Application Scientist, the focus is on robust, efficient, and scalable methodologies. The choice of a synthetic route or an analytical protocol is driven by the desired outcome: high purity and yield for synthesis, and high sensitivity and specificity for analysis.
Protocol 1: Chemoenzymatic Synthesis of (S)-Pregabalin
Modern pharmaceutical manufacturing prioritizes green chemistry and high stereochemical purity. A chemoenzymatic approach is often superior to classical resolution for achieving high enantiomeric excess (ee).
Objective: To synthesize (S)-Pregabalin with high optical purity by using an enzyme to selectively resolve a racemic intermediate.
Workflow Overview: A key strategy involves the enzymatic resolution of a racemic cyano-diester intermediate. A lipase enzyme can selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to a monoacid, leaving the other enantiomer ((R)-ester) untouched.[14] The separated monoacid is then carried forward to yield the final product.
Caption: Chemoenzymatic synthesis workflow for (S)-Pregabalin.
Step-by-Step Methodology:
-
Enzymatic Resolution:
-
Suspend the racemic cyano-diester intermediate in an aqueous buffer system.
-
Introduce a commercially available lipase (e.g., Lipolase).[14] The enzyme's active site is chiral and will preferentially bind and catalyze the hydrolysis of the ester group on the (S)-enantiomer.
-
Maintain optimal pH and temperature for the enzyme. Monitor the reaction progress by HPLC until ~50% conversion is achieved.
-
Causality: This enzymatic step is the cornerstone of the process. It establishes the required stereocenter with high fidelity, avoiding the need for less efficient chiral chromatography or diastereomeric salt crystallization later on.
-
-
Separation and Purification:
-
Acidify the mixture to protonate the newly formed carboxylic acid.
-
Perform a liquid-liquid extraction. The (S)-monoacid will be extracted into an appropriate organic solvent, while the unreacted (R)-ester remains.
-
Causality: The difference in acidity and polarity between the monoacid and the remaining diester allows for a straightforward and scalable separation.
-
-
Decarboxylation and Reduction:
-
The purified (S)-monoacid is heated to induce decarboxylation, yielding an (S)-cyano-ester.[14]
-
The cyano group is then reduced to a primary amine using catalytic hydrogenation (e.g., H2 gas over a Palladium on Carbon catalyst).[15]
-
Causality: These are robust and well-understood chemical transformations. Catalytic hydrogenation is a clean reduction method, typically providing high yields with minimal side products.
-
-
Recycling (Optional but Recommended):
-
The undesired (R)-ester recovered from Step 2 can be racemized under basic or acidic conditions and recycled back into the enzymatic resolution step.
-
Causality: This recycling step significantly improves the overall process efficiency and atom economy, a key principle of green chemistry.[14]
-
Protocol 2: In Vitro Analysis of Octyl Glycinate Hydrolysis
Objective: To verify the prodrug concept by measuring the rate of enzymatic hydrolysis of Octyl Glycinate to glycine in a biologically relevant matrix (e.g., human liver microsomes).
Self-Validating System: This protocol includes positive and negative controls to ensure the observed hydrolysis is enzymatic and not due to chemical instability.
Materials:
-
Octyl Glycinate
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Positive Control Substrate (e.g., p-nitrophenyl acetate)
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of Octyl Glycinate in a minimal amount of organic solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer (pH 7.4).
-
Pre-warm HLM and buffer to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, combine the buffer, HLM, and allow to pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the Octyl Glycinate solution. Final HLM concentration should be ~1 mg/mL.
-
Control 1 (Negative): Prepare a parallel incubation with heat-inactivated HLM to check for non-enzymatic degradation.
-
Control 2 (Chemical Stability): Prepare a parallel incubation without any HLM.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a tube containing ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Causality: A time-course experiment is essential to determine the rate of reaction. Efficient quenching is critical to ensure the measured concentrations accurately reflect the reaction progress at that specific time.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound (Octyl Glycinate) and the appearance of the metabolite (glycine).
-
Causality: LC-MS/MS provides the sensitivity and specificity required to quantify both the parent drug and its metabolite in a complex biological matrix, confirming the biotransformation.
-
Conclusion
The molecular formula C8H17NO2 serves as a powerful illustration of a core principle in drug discovery and development: chemical identity and biological function are defined by structure, not simply by elemental composition. While Pregabalin stands as a successful therapeutic agent derived from this formula, the exploration of its isomers, like amino acid esters, reveals pathways to novel prodrug strategies. For the research scientist, a deep understanding of the interplay between molecular structure, physicochemical properties, and the causality behind synthetic and analytical protocols is essential for translating a simple chemical formula into a life-changing therapeutic.
References
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- Title: Amino Acids for Prodrug Development Source: BOC Sciences URL
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- Title: Amino acids as promoieties in prodrug design and development Source: ResearchGate URL
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- Title: Pregabalin Source: NIST WebBook URL
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Potential mechanism of action N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
An In-Depth Technical Guide to the Potential Mechanism of Action of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Authored by: A Senior Application Scientist
Preamble: Unveiling the Therapeutic Promise of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to addressing unmet medical needs. This compound emerges as a compound of significant interest, not due to a wealth of existing data, but because of the therapeutic potential suggested by its constituent chemical moieties. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanisms of action of this molecule. By deconstructing its architecture into the methoxyethylamine and tetrahydrofurfurylamine components, we can formulate plausible hypotheses and delineate a rigorous experimental strategy for their validation. This document is structured to be a dynamic roadmap, fostering a deep, mechanistic understanding rather than a superficial screening of biological effects.
Structural Deconstruction and Mechanistic Hypotheses
The chemical structure of this compound is a composite of two key pharmacophores: a methoxyethylamine tail and a tetrahydrofurfurylamine core. The known biological activities of compounds containing these individual moieties provide a logical foundation for postulating the potential therapeutic actions of the parent molecule.
The Tetrahydrofurfurylamine Core: A Gateway to Neurological and Antimicrobial Activity?
The tetrahydrofuran ring, a saturated five-membered ether, is a prevalent scaffold in medicinal chemistry. Its flexible, non-planar conformation allows for diverse interactions with biological targets. When functionalized with an amine, as in tetrahydrofurfurylamine, it has been associated with a range of biological effects.
-
Hypothesis 1a: Neuromodulatory Effects. Derivatives of tetrahydrofurfurylamine have been investigated for their potential as antidepressants and potent analgesics with non-morphine-like action profiles.[1][2] Furthermore, a structurally related compound, tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, has demonstrated nootropic, anti-epileptic, and antidepressant properties, acting as a selective M1 muscarinic agonist and interacting with sodium ion channels.[3] This suggests that this compound may modulate neurotransmitter systems.
-
Hypothesis 1b: Antimicrobial and Anticancer Potential. The tetrahydrofuran moiety is also present in compounds exhibiting antimicrobial and anticancer activities.[4][5][6] This raises the possibility that this compound could exert cytotoxic effects on pathogenic microorganisms or cancer cells.
The Methoxyethylamine Side Chain: A Modulator of Cellular Processes?
The methoxyethylamine group, while seemingly simple, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its inclusion can impact solubility, membrane permeability, and metabolic stability.
-
Hypothesis 2: Ion Channel and Enzyme Inhibition. Compounds incorporating the 2-methoxyethylamine structure have been linked to the modulation of potassium ion channels and have been explored as telomerase inhibitors, indicating a potential role in cancer therapy.[7] The nitrogen atom's lone pair of electrons and the overall polarity of this side chain could facilitate interactions with specific enzymes or ion channels.
Proposed Experimental Workflows for Mechanistic Investigation
To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended, progressing from broad phenotypic screening to specific target identification and validation.
Tier 1: Initial Phenotypic Screening
A foundational step is to perform a battery of in vitro assays to identify the primary biological activities of this compound.
Table 1: Proposed Initial Phenotypic Screening Assays
| Hypothesized Activity | Assay Type | Cell Line(s)/Organism(s) | Key Endpoint(s) |
| Neuromodulatory | Neuronal cell viability assay | SH-SY5Y, PC-12 | IC50 |
| Radioligand binding assays | Membranes expressing muscarinic, dopaminergic, serotonergic receptors | Ki | |
| Anticancer | MTT/XTT cytotoxicity assay | NCI-60 panel or relevant cancer cell lines (e.g., MCF-7, A549, HCT116) | GI50 |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC value |
Tier 2: Elucidation of Specific Mechanisms
Based on the results of the initial screening, more focused experiments can be designed to dissect the underlying molecular mechanisms.
2.2.1. Investigating Neuromodulatory Effects
Should the initial screening suggest neurological activity, the following workflow is proposed:
Caption: Workflow for Investigating Neuromodulatory Effects.
Protocol: Muscarinic Receptor Subtype Binding Assay
-
Preparation of Membranes: Obtain cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand Binding: Incubate the membranes with a known radiolabeled muscarinic antagonist (e.g., [3H]NMS) in the presence of increasing concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value and calculate the inhibition constant (Ki) for each receptor subtype.
2.2.2. Investigating Anticancer Mechanisms
If the compound exhibits significant cytotoxicity against cancer cell lines, the focus should shift to understanding the mode of cell death.
Caption: Workflow for Investigating Anticancer Mechanisms.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa) with this compound at its GI50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest and fix the cells in 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
2.2.3. Investigating Antimicrobial Mechanisms
For promising antimicrobial activity, the subsequent steps should aim to identify the cellular target.
Caption: Workflow for Investigating Antimicrobial Mechanisms.
Protocol: Bacterial Membrane Permeability Assay
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., S. aureus) to mid-log phase.
-
Treatment and Staining: Resuspend the bacteria in a suitable buffer containing the membrane-impermeable fluorescent dye SYTOX Green and add this compound at various concentrations.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane permeabilization.
-
Controls: Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).
Concluding Remarks and Future Directions
The therapeutic potential of this compound is, at present, a landscape of scientifically informed hypotheses. The true value of this molecule will be unlocked through the rigorous and systematic application of the experimental strategies outlined in this guide. The convergence of evidence from in vitro and, subsequently, in vivo studies will be crucial in building a compelling narrative around its mechanism of action. Should a clear mechanism be elucidated, further research into structure-activity relationships (SAR) will be warranted to optimize potency, selectivity, and pharmacokinetic properties, paving the way for potential preclinical development. This document serves as the initial blueprint for that exciting journey of discovery.
References
- Monkovic, I., et al. Substituted tetrahydrofurfurylamines as potential antidepresaants. Journal of Medicinal Chemistry.
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PubChem. 2-Methoxyethylamine. Available from: [Link]
- Merz, H., Stockhaus, K., & Wick, H. (1975). Stereoisomeric 5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphans, strong analgesics with non-morphine-like action profiles. Journal of Medicinal Chemistry, 18(10), 996-1000.
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ResearchGate. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Available from: [Link]
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An In-depth Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a heterocyclic amine with potential applications in pharmaceutical and materials science. The document details the probable synthetic pathway via reductive amination, explores its physicochemical properties, and discusses its potential as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound and its place within the broader context of substituted tetrahydrofurans and secondary amines.
Introduction: The Significance of Substituted Tetrahydrofurans and Secondary Amines
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs. Its saturated, five-membered cyclic ether structure imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When functionalized with amine groups, these molecules gain opportunities for diverse chemical modifications and interactions with biological targets.
Secondary amines, in particular, serve as crucial building blocks in the synthesis of a vast array of biologically active compounds. The presence of a hydrogen atom on the nitrogen allows for further derivatization, making them key intermediates in the construction of more complex molecular architectures. The combination of a tetrahydrofuran ring and a secondary amine, as seen in this compound, presents a molecule with a unique spatial arrangement and a balance of hydrophilic and lipophilic characteristics.
This guide focuses on this compound (CAS No. 55100-02-2), a compound that, while not extensively documented in dedicated research publications, is available as a chemical intermediate.[1][2] Its structure suggests potential as a building block in the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1] This document will provide a detailed exploration of its likely synthesis, properties, and the scientific rationale for its potential utility.
Discovery and Background: A Versatile Building Block
The specific discovery of this compound is not prominently featured in peer-reviewed literature, suggesting its emergence as a readily synthesizable building block for chemical libraries and as an intermediate for more complex target molecules rather than a discovery in the context of a specific biological target. Its value lies in the combination of its structural features:
-
The Tetrahydrofuran-2-ylmethyl Group: This moiety provides a chiral center (at the 2-position of the THF ring) and a degree of conformational rigidity. The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and binding to biological macromolecules.
-
The N-(2-methoxyethyl) Group: This flexible side chain introduces another polar ether linkage and a terminal methyl group. The methoxyethyl group can impact the molecule's lipophilicity and metabolic profile.
-
The Secondary Amine: This functional group is a key handle for further chemical transformations, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
The compound is a logical construction for chemists seeking to explore new chemical space. The likely synthetic route, reductive amination, is a robust and well-established method in organic synthesis, making this molecule easily accessible.
Synthesis of this compound: A Mechanistic Approach
The most probable and industrially scalable method for the synthesis of this compound is the reductive amination of tetrahydrofurfural (also known as tetrahydrofuran-2-carbaldehyde) with 2-methoxyethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, followed by its reduction to the target secondary amine.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Tetrahydrofurfural (1.0 eq)
-
2-Methoxyethylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofurfural and 2-methoxyethylamine to the chosen solvent (DCM or DCE).
-
Imine Formation: Add a catalytic amount of acetic acid to the solution. The acid catalyzes the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride in portions to the reaction mixture. This mild reducing agent is selective for the reduction of the imine in the presence of the aldehyde. The addition may be exothermic, so it is important to control the rate of addition to maintain the reaction temperature.
-
Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by TLC or GC-MS until the starting materials and imine intermediate are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and destroy any remaining reducing agent. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Mechanistic Insights and Rationale for Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations because it is milder and more selective than other borohydrides like sodium borohydride (NaBH₄). It is particularly effective for the reduction of iminium ions formed in situ and is less likely to reduce the starting aldehyde.
-
Catalytic Acid: The addition of a catalytic amount of acetic acid accelerates the formation of the imine by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack by the amine.
-
Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for this reaction as they are relatively non-polar and aprotic, and they effectively dissolve the reactants and reagents.
-
One-Pot Procedure: The two-step, one-pot nature of this reaction is highly efficient as it avoids the isolation of the potentially unstable imine intermediate.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 55100-02-2 | [1][2] |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | |
| SMILES | COCCNCC1CCCO1 | [1] |
| MDL Number | MFCD08059959 | [1] |
Potential Applications and Future Directions
While specific applications of this compound are not widely reported, its structure suggests utility in several areas of chemical research and development:
-
Pharmaceutical Drug Discovery: As a versatile building block, this compound can be used in the synthesis of larger, more complex molecules with potential therapeutic activities. The secondary amine allows for the introduction of various pharmacophores to explore SAR in hit-to-lead and lead optimization campaigns. The tetrahydrofuran and methoxyethyl moieties can contribute to favorable ADME (absorption, distribution, metabolism, and excretion) properties.
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel chemical entities. The unique combination of functional groups in this molecule could be explored for the development of new agrochemicals with desired biological activities and environmental profiles.
-
Materials Science: Amines are widely used as curing agents for epoxy resins, in the synthesis of polyamides and polyimides, and as building blocks for functional materials. The specific structure of this compound could be leveraged to create polymers with tailored thermal and mechanical properties.
Future research on this compound could involve its use in the synthesis of libraries of new compounds for high-throughput screening against various biological targets. Further studies to characterize its physical and toxicological properties would also be beneficial for its broader application.
Conclusion
This compound is a readily accessible chemical intermediate with a combination of structural features that make it an attractive building block for the synthesis of a wide range of functional molecules. While its specific discovery and applications are not extensively documented, its synthesis via a robust reductive amination protocol is straightforward. This guide provides a comprehensive foundation for understanding the synthesis, properties, and potential of this versatile compound, encouraging its further exploration in various fields of chemical science.
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Spectroscopic Data Analysis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound, N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering a foundational understanding for the characterization of this and similar molecules. In the absence of publicly available experimental spectra for the target compound, this guide employs a foundational, fragment-based approach to predict and interpret its spectroscopic characteristics. This methodology not only provides a robust analytical framework but also serves as a practical tutorial in spectroscopic data interpretation for novel chemical entities.
Introduction: The Imperative of Spectroscopic Characterization
In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of a molecule is a cornerstone of scientific rigor. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), stand as the principal tools for this purpose. They provide a detailed roadmap of a molecule's atomic framework and connectivity, information that is critical for understanding its chemical behavior, reactivity, and potential biological activity. This guide will provide a detailed, predictive analysis of the key spectroscopic features of this compound, equipping researchers with the knowledge to identify and characterize this molecule with confidence.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound brings together two distinct chemical motifs: a flexible 2-methoxyethyl chain and a heterocyclic tetrahydrofuran-2-ylmethyl group, both linked to a central tertiary amine. This unique combination of functional groups will give rise to a characteristic spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex due to the number of distinct proton environments and potential for overlapping signals. The prediction of chemical shifts is based on the analysis of its constituent fragments: 2-methoxyethylamine and tetrahydrofurfurylamine, with adjustments for the tertiary amine environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H-a | 3.5 - 3.7 | t | J = 5-6 | Methylene protons adjacent to the methoxy group, deshielded by the oxygen atom. |
| H-b | 2.7 - 2.9 | t | J = 5-6 | Methylene protons adjacent to the tertiary nitrogen, deshielded by the nitrogen. |
| H-c | 3.3 - 3.4 | s | - | Methyl protons of the methoxy group, a singlet with a characteristic chemical shift. |
| H-d | 2.6 - 2.8 | m | - | Methylene protons adjacent to the tertiary nitrogen on the tetrahydrofuran side, expected to be a complex multiplet. |
| H-e | 3.9 - 4.1 | m | - | Methine proton on the tetrahydrofuran ring, deshielded by the adjacent oxygen and nitrogen. |
| H-f | 3.6 - 3.8 | m | - | Methylene protons of the tetrahydrofuran ring adjacent to the oxygen. |
| H-g | 1.8 - 2.0 | m | - | Methylene protons of the tetrahydrofuran ring. |
| H-h | 1.5 - 1.7 | m | - | Methylene protons of the tetrahydrofuran ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule. The predicted chemical shifts are based on data from similar structures containing 2-methoxyethyl and tetrahydrofurfuryl moieties.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-a | 70 - 72 | Carbon adjacent to the methoxy oxygen. |
| C-b | 52 - 54 | Carbon adjacent to the tertiary nitrogen on the methoxyethyl chain. |
| C-c | 58 - 60 | Methoxy carbon. |
| C-d | 55 - 58 | Carbon adjacent to the tertiary nitrogen on the tetrahydrofuran side. |
| C-e | 76 - 78 | Methine carbon of the tetrahydrofuran ring, adjacent to oxygen. |
| C-f | 67 - 69 | Methylene carbon of the tetrahydrofuran ring, adjacent to oxygen. |
| C-g | 28 - 30 | Methylene carbon of the tetrahydrofuran ring. |
| C-h | 25 - 27 | Methylene carbon of the tetrahydrofuran ring. |
Predicted Mass Spectrometry Fragmentation
Electrospray ionization (ESI), a soft ionization technique, is expected to produce a prominent protonated molecule [M+H]⁺ in the mass spectrum. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₈H₁₉NO₂) has a molecular weight of 173.24 g/mol , and its protonated form [M+H]⁺ would be observed at m/z 174.25.
Fragmentation of the parent ion in MS/MS experiments would likely proceed via cleavage of the C-N bonds and fragmentation of the tetrahydrofuran ring.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.
Experimental Protocols
NMR Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample preparation. For a small organic amine like this compound, the following protocol is recommended.[1][2][3][4][5]
Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for preparing an NMR sample of a small organic amine.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Finalizing the Sample: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Direct infusion ESI-MS is a rapid and effective method for determining the molecular weight of small molecules.
Protocol for Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent suitable for ESI, such as a mixture of methanol or acetonitrile with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion mode.
-
Optimize the capillary voltage (typically 3-5 kV).
-
Set the source temperature (e.g., 100-150 °C).
-
Set the nebulizing gas flow rate (e.g., nitrogen at 1-2 L/min).
-
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the protonated molecule and any potential adducts or fragments.
Conclusion and Future Perspectives
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data are based on the well-established principles of fragment analysis and spectral interpretation. As experimental data for this novel compound becomes available, it will be invaluable to compare it with the predictions outlined in this guide. Such a comparison will not only validate the structure of the synthesized molecule but also refine our understanding of the subtle electronic and steric effects that govern its spectroscopic properties. This foundational knowledge is crucial for the continued development of new chemical entities and their successful application in research and industry.
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All about Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Griti. (2016, September 21). Interpreting Mass Spectra Overview | Structure of Organic Molecules [Video]. YouTube. [Link]
- Zhang, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
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University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ChemEd DL. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]
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PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxyethylamine. Wiley-VCH. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxyethylamine - Optional[13C NMR] - Chemical Shifts. Wiley-VCH. Retrieved from [Link]
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Clark, J. (2022, May). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (a) MS/MS spectrum and (b) fragmentation pattern of 4″-tetrahydrofurfuryl macrozone 3a. Retrieved from [Link]
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Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxyethylamine - Optional[MS (GC)] - Spectrum. Wiley-VCH. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methoxyethylamine - Optional[1H NMR] - Chemical Shifts. Wiley-VCH. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]
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Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
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ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]
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NIST. (n.d.). 1,2-Ethanediamine, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
Rationale for Interest in the N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine Scaffold
An in-depth analysis of scientific databases and chemical literature reveals that N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is not a widely documented compound with established applications in medicinal chemistry. However, the structural motifs it contains—a saturated N-substituted tetrahydrofurfurylamine and a methoxyethyl group—are prevalent in numerous biologically active compounds. This guide, therefore, extrapolates the potential applications of the title compound by examining the established roles of its constituent chemical features in drug design and development.
This document serves as a prospective guide for researchers, scientists, and drug development professionals, providing insights into how this scaffold could be leveraged in medicinal chemistry. It outlines potential therapeutic targets, proposes synthetic strategies, and details protocols for characterization and preliminary biological evaluation.
The combination of a tetrahydrofuran (THF) ring and a flexible, polar side chain offers a unique set of physicochemical properties that are highly desirable in drug design.
-
The Tetrahydrofuran (THF) Moiety : As a bioisostere for other cyclic systems like piperidine or pyrrolidine, the THF ring can act as a hydrogen bond acceptor through its oxygen atom. Its saturated, non-aromatic nature provides a three-dimensional structure that can effectively probe the binding pockets of target proteins. The stereocenter at the 2-position of the furan ring allows for the introduction of chirality, which is often crucial for selective biological activity.
-
The Methoxyethylamino Group : This N-alkyl substituent imparts several important characteristics. The ether oxygen can act as an additional hydrogen bond acceptor, while the ethyl linker provides conformational flexibility. This flexibility allows the molecule to adopt various conformations to optimize interactions with a biological target. Furthermore, the methoxyethyl group can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
A key application of similar tetrahydrofurfurylamine cores is in the development of muscarinic acetylcholine receptor agonists. For instance, compounds incorporating this scaffold have been investigated for their potential in treating cognitive disorders. The core structure is recognized for its ability to mimic the spatial arrangement of acetylcholine.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, this compound could serve as a foundational scaffold for developing modulators of various biological targets.
Table 1: Potential Therapeutic Targets and Rationale
| Therapeutic Target Class | Rationale for Investigation | Example of Related Drugs/Scaffolds |
| G-Protein Coupled Receptors (GPCRs) | The scaffold's 3D geometry and hydrogen bonding capacity make it suitable for interacting with the transmembrane domains of GPCRs, such as muscarinic or serotonergic receptors. | Cevimeline (Muscarinic M3 Agonist) |
| Ion Channels | The flexible amine side chain can interact with the pore or allosteric sites of various ion channels, potentially modulating their activity. | Ranolazine (Late Sodium Channel Blocker) contains a methoxyethylpiperidine moiety. |
| Enzyme Inhibitors | The THF ring can occupy hydrophobic pockets, while the side chain can be modified to introduce functional groups that interact with the active site of enzymes like kinases or proteases. | - |
Synthetic Protocols
The synthesis of this compound can be achieved through several reliable methods. The most common approach involves the reductive amination of tetrahydrofurfural or the N-alkylation of a primary amine.
Protocol 1: Synthesis via Reductive Amination
This two-step, one-pot procedure is highly efficient for generating secondary amines. It begins with the formation of a Schiff base (imine) between an aldehyde and a primary amine, followed by in-situ reduction.
Caption: Reductive Amination Workflow.
Step-by-Step Procedure:
-
Reaction Setup : To a solution of tetrahydrofurfural (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add 2-methoxyethylamine (1.1 eq).
-
Imine Formation : Stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction : Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for imines in the presence of aldehydes and is tolerant of mildly acidic conditions.
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound before its use in biological assays.
Table 2: Analytical Methods for Compound Characterization
| Method | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | The spectra should show characteristic peaks corresponding to the protons and carbons of the tetrahydrofuran ring and the methoxyethyl side chain. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A peak corresponding to the [M+H]⁺ ion for the target molecule should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, typically >95% purity, is desired for use in biological screening. |
Prospective Biological Evaluation
To explore the medicinal chemistry applications of this scaffold, a tiered screening approach is recommended.
Application Notes and Protocols for the Utilization of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine as a Synthetic Precursor
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis and application of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. This versatile secondary amine, possessing both ether and cyclic ether functionalities, serves as a valuable precursor for a diverse range of chemical entities. These notes detail its synthesis, purification, and subsequent derivatization through various chemical transformations. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Introduction to the Precursor: A Molecule of Versatility
This compound (CAS No. 55100-02-2) is a unique chemical entity characterized by the presence of a flexible methoxyethyl chain and a more rigid tetrahydrofuran (THF) ring system.[1][2] This combination of structural motifs imparts a balance of polarity and lipophilicity, influencing its solubility and reactivity. The methoxyethyl group can enhance aqueous solubility and offers a site for hydrogen bonding, while the saturated THF ring provides a stable, oxygen-rich scaffold.[1] These features make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1] Its structure allows for a variety of chemical modifications, including N-alkylation, acylation, and oxidation, enabling the generation of diverse molecular libraries for screening and development.
Synthesis of this compound
The most common and efficient method for the synthesis of the title compound is through reductive amination. This process involves the reaction of 2-methoxyethylamine with tetrahydrofuran-2-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]
Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-Methoxyethylamine | ≥98% | (Typical) |
| Tetrahydrofuran-2-carbaldehyde | ≥97% | (Typical) |
| Sodium borohydride (NaBH₄) | ≥98% | (Typical) |
| Methanol (MeOH) | Anhydrous | (Typical) |
| Dichloromethane (DCM) | ACS Grade | (Typical) |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | (Typical) |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | (Typical) |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethylamine (1.0 eq) in anhydrous methanol.[1] Cool the solution to 0 °C in an ice bath.
-
Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.0 eq) dropwise to the cooled solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Imine Formation: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The addition of NaBH₄ can cause foaming.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil.
Applications in Synthesis: A Gateway to Novel Derivatives
The title compound is a versatile precursor for a range of synthetic transformations.
N-Alkylation and N-Acylation
The secondary amine functionality is readily susceptible to alkylation and acylation, allowing for the introduction of various substituents.
Protocol for N-Benzylation:
-
Dissolve this compound (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in acetonitrile (MeCN).
-
Add benzyl bromide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-benzylated product.
Oxidation Reactions
The amine can be oxidized to the corresponding N-oxide, which can have different biological activities and physical properties.[1]
Protocol for N-Oxide Formation:
-
Dissolve the parent amine (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C and monitor its progress.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Dry the organic layer and concentrate to yield the N-oxide.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4]
-
Hazards: May cause skin, eye, and respiratory irritation.[3][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3]
Data Summary
| Property | Value |
| CAS Number | 55100-02-2 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | (Not readily available) |
| Solubility | Soluble in common organic solvents |
Conclusion
This compound is a valuable and versatile precursor in modern organic synthesis. Its straightforward preparation via reductive amination and the reactivity of its secondary amine functionality provide a gateway to a wide array of novel molecules. The protocols outlined in this document offer a solid foundation for its use in research and development, particularly in the fields of medicinal chemistry and materials science. Adherence to the described procedures and safety precautions will ensure successful and safe experimentation.
References
- AK Scientific, Inc. Safety Data Sheet: N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)-amine.
- Fisher Scientific.
- Sigma-Aldrich.
- DC Fine Chemicals.
- MedchemExpress.com.
-
Amerigo Scientific. This compound. Available from: [Link]
Sources
Application Note: Comprehensive Purity Assessment of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Abstract
This application note provides a detailed guide for the comprehensive purity assessment of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a key intermediate in various synthetic pathways. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of downstream products in the pharmaceutical and specialty chemical industries. This document outlines a multi-faceted analytical approach, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities. The protocols described herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a secondary amine containing both an ether and a tetrahydrofuran moiety. Its unique structural features make it a valuable building block, but also present specific challenges for purity analysis. Potential impurities may arise from starting materials, side reactions during synthesis, or degradation. A thorough understanding of the impurity profile is therefore essential.
This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive purity assessment. The causality behind the selection of each method and the critical experimental parameters are explained to provide researchers, scientists, and drug development professionals with a robust framework for quality control.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| CAS Number | 55100-02-2 | [1] |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Appearance | Colorless liquid (typical) | General chemical knowledge |
| Boiling Point | Not specified, expected to be relatively high due to polar nature | General chemical knowledge |
| Solubility | Expected to be soluble in a range of organic solvents and aqueous acidic solutions | General chemical knowledge |
Strategic Approach to Purity Assessment
A multi-modal analytical strategy is recommended to ensure a comprehensive evaluation of purity. Each technique provides orthogonal information, contributing to a complete picture of the sample's composition.
Sources
Application Note: N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine as a Novel Flexibility-Enhancing Curing Agent for Epoxy Coatings
Abstract
This document provides a technical guide for researchers and formulators on the potential application of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (METFMA) as a novel curing agent and reactive modifier for epoxy resin systems. While direct literature on this specific molecule is limited, its structural features—a reactive secondary amine, a flexible tetrahydrofuran (THF) moiety, and a polar methoxyethyl group—suggest its utility in creating tough, flexible, and high-adhesion coatings. This guide outlines the hypothesized mechanism of action, proposes formulations, provides detailed experimental protocols for curing and characterization, and presents expected performance outcomes based on established principles of epoxy-amine chemistry.
Introduction: The Case for a Novel Flexibilizing Hardener
Standard epoxy coatings, often cured with aromatic or short-chain aliphatic amines, are prized for their hardness, chemical resistance, and substrate adhesion. However, they can suffer from brittleness, limiting their use in applications requiring impact resistance or flexibility, such as coatings for non-rigid substrates or components exposed to thermal cycling and vibration.
This compound (METFMA) is a unique secondary amine whose structure is predicted to overcome these limitations.
-
Reactive Site: The secondary amine group provides a single active hydrogen for reaction with an epoxy group. This reaction is typically slower than with primary amines, potentially offering a longer pot life and more controlled cure profile[1][2].
-
Built-in Flexibility: The tetrahydrofuran-2-ylmethyl and 2-methoxyethyl side chains are non-linear and contain ether linkages. These features increase the free volume within the cross-linked polymer network, lowering the glass transition temperature (Tg) and imparting significant flexibility compared to rigid aromatic structures[3][4].
-
Enhanced Adhesion: The polarity imparted by the ether oxygen atoms and the nitrogen atom is expected to promote strong adhesion to a variety of substrates, including metals, composites, and polar plastics.
This application note will detail the theoretical basis and practical protocols for using METFMA to develop advanced, flexible epoxy coatings.
Hypothesized Mechanism and Structure-Property Relationship
The curing of an epoxy resin with METFMA follows a well-established nucleophilic addition mechanism. The active hydrogen on the secondary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a stable carbon-nitrogen bond and a hydroxyl group[2][5][6].
Curing Reaction
The primary reaction is as follows:
Caption: Epoxy-amine addition reaction.
Structure-Property Correlation
The unique molecular structure of METFMA is directly correlated to the anticipated final properties of the cured coating.
Caption: Structure-Property Relationship of METFMA.
Experimental Protocols
Materials & Equipment
| Material/Equipment | Specification |
| Epoxy Resin | Liquid Diglycidyl Ether of Bisphenol A (DGEBA), EEW = 185-192 g/eq |
| Curing Agent | This compound (METFMA), MW = 173.25 g/mol |
| Control Curing Agent | e.g., Isophorone diamine (IPDA) or similar cycloaliphatic amine |
| Substrate Panels | Cold-rolled steel, 10 cm x 15 cm; Aluminum panels |
| Solvent (for cleaning) | Acetone, Isopropanol |
| Mixing & Application | Glass beakers, mechanical stirrer, disposable pipettes, wire-wound rod applicator |
| Curing | Forced air laboratory oven |
| Characterization Equipment | DSC, Pencil Hardness Tester, Cross-Hatch Adhesion Kit, Conical Mandrel Bender |
Protocol 1: Stoichiometric Calculation
Accurate formulation requires calculating the mix ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
-
Determine AHEW of METFMA: The AHEW is the molecular weight divided by the number of active amine hydrogens.
-
Molecular Weight (MW) of METFMA = 173.25 g/mol
-
Number of active hydrogens (secondary amine) = 1
-
AHEW = 173.25 / 1 = 173.25 g/eq
-
-
Calculate Parts per Hundred Resin (PHR): Use the following formula for a 1:1 stoichiometric ratio[7][8][9].
-
PHR = (AHEW / EEW) * 100
-
Assuming EEW of DGEBA resin = 190 g/eq
-
PHR = (173.25 / 190) * 100 = 91.2 parts
This means for every 100 grams of epoxy resin, 91.2 grams of METFMA are required for a full stoichiometric cure.
-
Protocol 2: Coating Formulation and Curing
Caption: Experimental workflow for coating preparation.
Step-by-Step Procedure:
-
Substrate Preparation: Thoroughly degrease steel or aluminum panels with acetone and allow them to dry completely.
-
Weighing: In a clean glass beaker, accurately weigh the desired amount of DGEBA epoxy resin (e.g., 20.0 g).
-
Addition of Curing Agent: Based on the PHR calculation, add the corresponding amount of METFMA (e.g., 18.24 g) to the resin.
-
Mixing: Mix the components using a mechanical stirrer at a moderate speed (e.g., 300 rpm) for 5 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the beaker to ensure uniformity.
-
Degassing: Place the mixture in a vacuum chamber to remove entrapped air bubbles until bubbling subsides (approx. 5-10 minutes).
-
Application: Immediately after degassing, pour the mixture onto the prepared substrate panel. Use a wire-wound applicator (e.g., #22) to draw down a uniform film. The target dry film thickness (DFT) should be around 50 µm.
-
Curing Schedule:
-
Initial Cure: Allow the coated panels to cure at ambient temperature (23-25°C) for 24 hours in a dust-free environment[10][11].
-
Post-Cure: Transfer the panels to a laboratory oven and post-cure at 80°C for 2 hours to ensure complete reaction and development of final properties[12].
-
Conditioning: Allow the panels to condition at ambient temperature for a total of 7 days before conducting performance testing[10][13].
-
Protocol 3: Coating Characterization
Perform the following standard tests to validate the coating's performance.
| Property | Test Method | Purpose |
| Adhesion | ASTM D3359 (Cross-Hatch Tape Test) | To assess the adhesion of the coating to the metallic substrate[14][15][16][17][18]. |
| Hardness | ASTM D3363 (Pencil Hardness Test) | To determine the surface hardness and cure state of the film[1][3][5][6][19]. |
| Flexibility | ASTM D522 (Conical Mandrel Bend Test) | To evaluate the coating's resistance to cracking upon bending[2][4][20][21][22]. |
Expected Results and Data Interpretation
When compared to a standard, rigid cycloaliphatic amine curing agent like IPDA, a formulation based on METFMA is expected to exhibit the following characteristics:
| Property | METFMA-Cured System (Expected) | Standard Rigid Amine (Typical) | Interpretation |
| Glass Transition (Tg) | 40 - 60 °C | > 120 °C | The lower Tg confirms the plasticizing effect of the flexible side chains, enabling performance at lower temperatures. |
| Pencil Hardness | HB - 2H | 4H - 6H | A lower hardness value is indicative of a less brittle, more flexible network. |
| Mandrel Bend | Pass ≤ 1/8 inch | Fail > 1/2 inch | Superior performance (passing at a smaller diameter) directly demonstrates enhanced flexibility and crack resistance. |
| Adhesion (Cross-Hatch) | 4B - 5B (Excellent) | 4B - 5B (Excellent) | Adhesion is expected to be excellent for both, a key feature of epoxy systems. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Tacky or Soft Film | Off-ratio mixing; Incomplete cure (low temp/time) | Verify stoichiometric calculations and weighing accuracy. Increase post-cure temperature or duration (e.g., 2h @ 100°C). |
| Poor Adhesion | Improper substrate cleaning; Surface contamination | Ensure thorough degreasing and cleaning of the substrate before application. |
| Brittleness | Formulation is still too rigid for the application. | Blend METFMA with a more flexible amine (e.g., a polyetheramine) to further reduce cross-link density. |
Conclusion
This compound presents a compelling, scientifically-grounded option for formulators seeking to develop next-generation epoxy coatings with enhanced flexibility and toughness without compromising adhesion. Its unique combination of a reactive secondary amine with flexible, polar side chains makes it a promising candidate for demanding applications in automotive, aerospace, and industrial maintenance coatings. The protocols outlined in this document provide a robust framework for evaluating its performance and integrating it into novel coating systems.
References
-
Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
Frank, A. (2019). Characterisation of epoxy networks resins derived from novel amine hardeners. TU Delft Research Portal. Retrieved from [Link]
-
Polymer Properties Database. (2024). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. Retrieved from [Link]
-
iSuoChem. (2024). Summary of types and curing mechanisms of epoxy resin curing agents. Retrieved from [Link]
-
Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. Retrieved from [Link]
-
ASTM D522 / D522M-17, Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings, ASTM International, West Conshohocken, PA, 2017,
-
North Shore Plastic and Chemical. (n.d.). Types of Epoxy Curing Agents – Part 1. Retrieved from [Link]
-
Johnson, B. (2022). Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. Polymer Innovation Blog. Retrieved from [Link]
-
ASTM D3359-23, Standard Test Methods for Rating Adhesion by Tape Test, ASTM International, West Conshohocken, PA, 2023,
-
Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D522 Mandrel Bend Test. Retrieved from [Link]
-
All Powder Paints. (n.d.). Flexibility. Retrieved from [Link]
-
Laser Technologies Inc. (2023). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved from [Link]
-
DeFelsko. (n.d.). Test Methods for Coating Adhesion. Retrieved from [Link]
-
Johnson, B. (2022). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. Retrieved from [Link]
-
ASTM International. (2022). D3363 Standard Test Method for Film Hardness by Pencil Test. Retrieved from [Link]
-
Vincent, J. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. Retrieved from [Link]
-
ResearchGate. (2016). How do we calculate the amount of amine hardener require to cure epoxy resin?. Retrieved from [Link]
-
Scribd. (n.d.). AHEW and EEW Calculation for Epoxy. Retrieved from [Link]
-
AI Coatings. (n.d.). Epoxy Curing Times. Retrieved from [Link]
-
Pitture e Vernici. (n.d.). Determination of the hydrogen equivalent weight for amine curing agents via DSC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How to calculate epoxy - curing agent ratio. Retrieved from [Link]
-
Resiners. (2024). Epoxy Cure Time: What You Need To Know for Perfect Results. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D3363 testing. Retrieved from [Link]
- Three Bond. (n.d.). Technical Data Sheet for Aliphatic Amine Curing Agent. (Note: This is a representative reference, a specific data sheet would be consulted in practice).
-
Micom Laboratories. (n.d.). ASTM D3363 is a coating hardness evaluation test. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D522 testing. Retrieved from [Link]
-
UltraClear Epoxy. (n.d.). Epoxy resin drying/curing times. Retrieved from [Link]
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- 9. products.evonik.com [products.evonik.com]
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- 15. scribd.com [scribd.com]
- 16. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 19. img.antpedia.com [img.antpedia.com]
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- 21. farsi.msrpco.com [farsi.msrpco.com]
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Application Notes & Protocols: N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine as a Bidentate N,O-Ligand in Organometallic Chemistry
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine as a versatile ligand in organometallic chemistry. This unique secondary amine incorporates a flexible methoxyethyl arm and a sterically defined tetrahydrofurfuryl group, offering a compelling N,O-bidentate coordination motif. We present detailed, field-tested protocols for the ligand's synthesis via reductive amination, its complexation with transition metals, and its potential application in catalysis. The guide is intended for researchers in organometallic synthesis, catalysis, and drug development, providing both the practical "how-to" and the theoretical "why" behind the experimental design.
Introduction: Ligand Design and Rationale
In the field of organometallic chemistry, ligand design is the cornerstone of catalyst development. The electronic and steric properties of the ligands surrounding a metal center dictate the reactivity, selectivity, and stability of the resulting complex. This compound (hereafter referred to as METF-amine ) is an emerging ligand that combines several advantageous features:
-
Bidentate N,O-Chelation : The ligand possesses a central nitrogen donor atom and two potential oxygen donor sites—one from the methoxyethyl chain and one from the tetrahydrofuran (THF) ring. This N,O-chelation can form stable 5- or 6-membered rings with a metal center, enhancing complex stability.
-
Hemilability : The etheric oxygen atoms, particularly the one on the flexible methoxyethyl arm, can exhibit hemilability. This means they can reversibly bind and dissociate from the metal center, opening a coordination site for substrate binding during a catalytic cycle—a highly desirable trait for active catalysts.
-
Tunable Sterics and Solubility : The tetrahydrofurfuryl group provides more steric bulk than a simple alkyl chain, influencing the geometry of the metal complex. The presence of two ether functionalities enhances solubility in a range of organic solvents, including greener options like 2-MeTHF.[1][2][3] The THF moiety itself is known to be more stable towards highly basic organometallic reagents compared to unsubstituted THF, which can be advantageous in certain reaction conditions.[1][4]
This guide will explore the practical synthesis of METF-amine and provide a foundational protocol for its use in forming and applying organometallic complexes.
Physicochemical Properties and Characterization
A thorough understanding of the ligand's properties is critical for its effective use.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-N-(oxolan-2-ylmethyl)ethanamine | PubChem[5] |
| CAS Number | 55100-02-2 | Amerigo Scientific[6] |
| Molecular Formula | C₈H₁₇NO₂ | Amerigo Scientific[6] |
| Molecular Weight | 159.23 g/mol | Benchchem[5] |
| Appearance | (Predicted) Colorless to pale yellow liquid | - |
| Boiling Point | (Predicted) ~200-220 °C | - |
| Solubility | Soluble in common organic solvents (THF, 2-MeTHF, CH₂Cl₂, Toluene) | - |
Characterization Data (Typical):
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to methoxy protons (~3.3 ppm), methylene protons adjacent to oxygen and nitrogen, and the characteristic multiplets of the tetrahydrofuran ring.
-
¹³C NMR (CDCl₃, 100 MHz): Resonances for all 8 carbon atoms, including the characteristic methoxy carbon (~59 ppm) and carbons of the THF ring.
-
FT-IR (neat): C-H stretching (~2850-2950 cm⁻¹), C-O-C stretching (~1100 cm⁻¹), and N-H stretching (if primary/secondary amine precursors are present).
-
Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z = 160.2.
Synthesis of METF-amine: Protocol and Workflow
The most efficient route to METF-amine is through the reductive amination of tetrahydrofurfural (also known as tetrahydrofuran-2-carbaldehyde) with 2-methoxyethylamine.[5] This common and robust reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.[7][8]
Protocol 3.1: Synthesis via Reductive Amination
Materials:
-
Tetrahydrofurfural (1.0 eq)
-
2-Methoxyethylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Methanol (if using NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydrofurfural (1.0 eq) and anhydrous DCM (or DCE) to make a ~0.5 M solution.
-
Amine Addition: Add 2-methoxyethylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate imine/enamine.
-
Reductant Addition: Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it is less likely to reduce the starting aldehyde. It is added portion-wise to control gas evolution and temperature. Slowly add NaBH(OAc)₃ (1.5 eq) in several portions over 20-30 minutes. If using the more reactive NaBH₄, the reaction is typically run in methanol, and the reductant is added carefully at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram```dot
Caption: Lewis acid-base coordination to form the metal complex.
Prospective Catalytic Application: Alkene Epoxidation
The synthesized metal-METF-amine complexes are promising candidates for oxidation catalysis. The hemilabile nature of the ether oxygen could facilitate the catalytic cycle. Here, we propose a model protocol for testing a Cu(II)-METF-amine complex in the epoxidation of an alkene like cyclooctene.
Protocol 5.1: Catalytic Epoxidation of Cyclooctene
Materials:
-
[Cu(METF-amine)Cl₂] complex (1-5 mol%)
-
Cyclooctene (1.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (2.0-3.0 eq) or tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vial, magnetic stirrer, thermostat
Procedure:
-
Reaction Setup: To a reaction vial, add the [Cu(METF-amine)Cl₂] catalyst (e.g., 0.02 mmol, 2 mol%), cyclooctene (1.0 mmol), the internal standard, and acetonitrile (2 mL).
-
Initiation: Begin stirring the mixture at the desired reaction temperature (e.g., 60 °C). Add the oxidant (e.g., H₂O₂, 2.0 mmol) dropwise.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals. Quench the aliquot with a reducing agent (e.g., Na₂SO₃ solution), extract with diethyl ether, and analyze by Gas Chromatography (GC) to determine substrate conversion and product selectivity.
-
Analysis: Compare the catalytic activity and selectivity to a control reaction run without the catalyst and a reaction run with the CuCl₂ precursor alone to validate the ligand's role in promoting the reaction. Self-Validating System: The comparison against controls is essential to prove that the ligand-metal complex is the true catalytic species and to quantify the ligand's accelerating effect.
References
-
Evans, W. J., et al. (2025). Expanding the Coordination of f‑Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures . Inorganic Chemistry. [Link]
-
This compound . Amerigo Scientific. [Link]
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Capriati, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry . Monatshefte für Chemie - Chemical Monthly, 148(1), 3-12. [Link]
-
Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor . Catalysts, 10(10), 1199. [Link]
-
Huh, D. N., et al. Expanding the Coordination of f-Block Metals with Tris[2-(2-methoxyethoxy)ethyl]amine: From Molecular Complexes to Cage-like Structures . ResearchGate. [https://www.researchgate.net/publication/371192534_Expanding_the_Coordination_of_f-Block_Metals_with_Tris2-2-methoxyethoxyethyl]amine_From_Molecular_Complexes_to_Cage-like_Structures]([Link])
-
Li, X., et al. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o . Royal Society of Chemistry. [Link]
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Zhou, J., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst . IOP Conference Series: Earth and Environmental Science, 1099, 012061. [Link]
-
Song, C., et al. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights . Molecular Chemistry & Engineering, 2, 100020. [Link]
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He, J., et al. (2020). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor . New Journal of Chemistry, 44(45), 19741-19750. [Link]
-
(2-methoxyethyl)[(5-methylfuran-2-yl)methyl]amine . PubChemLite. [Link]
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Akerman, K. S., et al. (2022). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine . Molecules, 27(19), 6296. [Link]
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Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry . Monatshefte für Chemie - Chemical Monthly, 148(1), 3-12. [Link]
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Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions . Semantic Scholar. [Link]
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2-Methyltetrahydrofuran . Wikipedia. [Link]
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Large-scale synthesis and industrial production methods for N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
An Application Note and Protocol Guide for the Scalable Synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Authored by a Senior Application Scientist
Disclaimer: The following document outlines a proposed methodology for the large-scale synthesis of this compound based on established principles of organic chemistry and catalytic hydrogenation. As of the date of this publication, specific, publicly available industrial production protocols for this exact molecule are not documented. Therefore, this guide is intended for research, development, and informational purposes. All procedures should be conducted by trained professionals in appropriate laboratory or manufacturing facilities with all necessary safety precautions in place.
Introduction and Strategic Overview
This compound is a tertiary amine with potential applications in medicinal chemistry and materials science.[1] Its structure, combining a flexible methoxyethyl chain and a polar tetrahydrofuran moiety, suggests its utility as a versatile intermediate or a core component in the design of novel molecules.
This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound, suitable for scaling from laboratory to industrial production. The proposed synthetic strategy is a two-step, one-pot reductive amination process, which is a robust and widely used method for the formation of amines.[2][3][4]
Proposed Synthetic Pathway
The synthesis will proceed via the reductive amination of tetrahydrofurfural with 2-methoxyethylamine. This reaction involves the initial formation of an imine intermediate, which is then catalytically hydrogenated in situ to yield the desired tertiary amine.
DOT Script for Synthetic Pathway
Caption: Proposed one-pot reductive amination pathway.
Detailed Synthesis Protocol: Laboratory Scale (100 g)
This section provides a step-by-step protocol for the synthesis of this compound at a 100-gram scale.
Materials and Equipment
| Reagents | CAS No. | Quantity | Molar Eq. |
| Tetrahydrofurfural | 97-99-4 | 100.0 g | 1.0 |
| 2-Methoxyethylamine | 109-85-3 | 82.5 g | 1.1 |
| Palladium on Carbon (5% Pd/C) | 7440-05-3 | 5.0 g | - |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 1000 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | As required | - |
Equipment:
-
2 L stirred hydrogenation reactor (e.g., Parr hydrogenator)
-
Glassware for workup and distillation
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Procedure
-
Reactor Setup: Ensure the 2 L hydrogenation reactor is clean, dry, and purged with nitrogen gas.
-
Charging the Reactor:
-
To the reactor, add 2-Methyltetrahydrofuran (1000 mL).[5][6][7] 2-MeTHF is a greener solvent alternative to THF with a higher boiling point and lower water miscibility, which can simplify the workup.[6][8]
-
Add tetrahydrofurfural (100.0 g, 1.0 mol).
-
Add 2-methoxyethylamine (82.5 g, 1.1 mol). A slight molar excess of the amine is used to drive the reaction to completion.
-
Carefully add 5% Palladium on Carbon (5.0 g) under a nitrogen blanket.
-
-
Reaction Conditions:
-
Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Begin stirring and heat the reaction mixture to 80°C.
-
Maintain the reaction at these conditions for 8-12 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Work-up and Product Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with 2-MeTHF (2 x 50 mL).
-
Combine the filtrate and washes.
-
Remove the 2-MeTHF solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Industrial Production Considerations
Scaling up the synthesis requires careful consideration of safety, process optimization, and cost-effectiveness.
Key Process Parameters for Scale-up
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Reactor | 2 L Stirred Autoclave | Glass-lined or Stainless Steel Hydrogenation Reactor (e.g., 1000-5000 L) |
| Catalyst | 5% Pd/C | Catalyst loading optimization is critical for cost. Catalyst recycling strategies should be implemented. Other catalysts like Raney Nickel could be explored for cost-effectiveness. |
| Pressure | 10 bar H₂ | Higher pressures (up to 50 bar) may increase reaction rates but require more robust and expensive equipment. |
| Temperature | 80°C | Exothermic nature of the hydrogenation needs to be managed with appropriate cooling systems. |
| Solvent | 2-MeTHF | Solvent recovery and recycling are essential for economic viability and environmental compliance. |
| Purification | Batch Vacuum Distillation | Continuous or fractional distillation columns for higher throughput and purity. |
Safety Considerations
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be located in a well-ventilated area with appropriate safety interlocks and pressure relief systems.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. It should be handled under a nitrogen atmosphere and wetted with water before disposal or recovery.
-
Reagents: Standard personal protective equipment (PPE) should be used when handling all chemicals.
DOT Script for Industrial Workflow
Caption: High-level industrial production workflow.
Quality Control and Analytical Methods
To ensure the purity and identity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography (GC): To determine the purity of the final product and to monitor the progress of the reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The described two-step, one-pot reductive amination provides a robust and scalable method for the synthesis of this compound. The use of 2-MeTHF as a solvent offers environmental and process advantages.[5][6][7] Careful optimization of catalyst loading, reaction conditions, and purification methods will be crucial for achieving an efficient and economical industrial-scale process.
References
- This compound | 55100-02-2 | Benchchem. (URL: )
- A comprehensive study on the reductive amination of 5‐hydroxymethylfurfural into 2,5‐bisaminomethylfuran over Raney Ni throu. (URL: )
- Catalysis Science & Technology - -ORCA - Cardiff University. (URL: )
- Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. (URL: )
- Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)
-
2-Methyltetrahydrofuran - Wikipedia. (URL: [Link])
-
Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development - ResearchGate. (URL: [Link])
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. (URL: [Link])
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Use of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine in drug discovery research
An Application Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine in Drug Discovery Research
Introduction: Unveiling a Promising Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for potent, selective biological activity is a paramount objective. This compound emerges as a compound of significant interest, not from a long history of documented use, but from the compelling pharmacological relevance of its constituent motifs. The tetrahydrofuran (THF) ring is a privileged structure, found in numerous FDA-approved drugs and biologically active natural products, prized for its unique stereochemical and electronic properties.[1][2][3] When combined with a flexible, polar N-(2-methoxyethyl)amine side chain, the resulting molecule presents a versatile platform for chemical exploration and optimization in drug discovery campaigns.
This guide provides a comprehensive overview of this compound as a foundational scaffold. We will explore its synthesis, delineate its physicochemical properties, and propose its application in key therapeutic areas. Crucially, this document furnishes detailed, field-proven protocols for the initial biological screening of this compound, empowering researchers to unlock its therapeutic potential.
Physicochemical Properties and Structural Rationale
The structure of this compound combines a rigid heterocyclic core with a flexible side chain, a common strategy in drug design to optimize target engagement and pharmacokinetic properties.
| Property | Value | Source |
| CAS Number | 55100-02-2 | [Vendor Data] |
| Molecular Formula | C₈H₁₇NO₂ | [Vendor Data] |
| Molecular Weight | 159.23 g/mol | [Vendor Data] |
| Predicted LogP | 0.6 - 1.0 | [Calculated] |
| Key Features | H-bond acceptor (ether oxygens, amine nitrogen), flexible side chain, chiral center | [Chemical Intuition] |
Proposed Therapeutic Applications and Screening Strategy
The structural attributes of this scaffold suggest its potential utility in several therapeutic areas. Below, we outline these areas and the rationale for investigation.
Antimicrobial Agents
The furan and tetrahydrofuran rings are core components of various natural and synthetic antimicrobial agents.[8] The nitrogen atom can be protonated at physiological pH, potentially interacting with negatively charged components of bacterial cell membranes or enzymes.
-
Screening Protocol: The initial step is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.[9]
Antiviral Agents
The THF moiety is a cornerstone of several potent antiviral drugs, particularly HIV protease inhibitors, where it provides an optimal scaffold for interacting with the enzyme's active site.[6] The ability of the ether oxygen to act as a hydrogen bond acceptor is a key interaction.[6]
-
Screening Protocol: Initial evaluation would involve cytotoxicity assays to determine a safe concentration range, followed by specific antiviral assays (e.g., plaque reduction assays) relevant to the virus of interest.
Anticancer Agents
Many natural products containing the THF ring, such as the Annonaceous acetogenins, exhibit potent cytotoxic activity against various cancer cell lines.[10] This scaffold can serve as a starting point for developing novel cytotoxic or cytostatic agents.
-
Screening Protocol: The MTT assay is a robust, colorimetric method for assessing the cytotoxic effect of a novel compound on cancer cell lines.[11][12][13][14]
Experimental Protocols
The following protocols are presented as robust, standardized methods for the synthesis and initial biological evaluation of this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a common and efficient method for synthesizing the title compound from commercially available starting materials. Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[15][16][17]
Workflow Diagram: Synthesis of this compound
Caption: Proposed synthetic workflow for the target compound.
Materials:
-
Tetrahydrofurfural
-
2-Methoxyethylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) or Hydrogenator with Palladium on Carbon (Pd/C)
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve tetrahydrofurfural (1.0 eq) in anhydrous methanol. Add 2-methoxyethylamine (1.05 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in portions. Causality Note: The slow addition of the reducing agent controls the exothermic reaction and prevents side reactions. Alternatively, the methanolic solution of the imine can be hydrogenated in a Parr shaker under a hydrogen atmosphere (50 psi) with a catalytic amount of 10% Pd/C.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound.[9][18][19][20]
Workflow Diagram: MIC Determination
Caption: Standard workflow for MIC determination via broth microdilution.
Materials:
-
96-well microtiter plates (sterile)
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19] This can be determined by visual inspection or by reading the optical density at 600 nm.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to assess the compound's effect on cell viability.[11][12][14][21]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂. Causality Note: The incubation time is critical and should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Hypothetical Mechanism of Action
To illustrate the potential of this scaffold, we can hypothesize a mechanism. If further derivatized, the compound could act as an inhibitor of a bacterial enzyme, for example, by mimicking a natural substrate.
Diagram: Hypothetical Enzyme Inhibition
Caption: Hypothetical inhibition of a bacterial enzyme.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for drug discovery. Its structure marries the pharmacologically validated THF motif with a synthetically versatile side chain. The protocols provided herein offer a clear and robust pathway for its synthesis and initial biological characterization. Future work should focus on screening this core scaffold across diverse biological assays and, upon identification of a hit, initiating a medicinal chemistry program to synthesize an analog library. By systematically modifying the side chain and exploring the stereochemistry of the THF ring, researchers can optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of next-generation therapeutics.
References
A complete list of all sources cited in this document, including titles, sources, and verifiable URLs, is provided below for further reading and verification.
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Fernández de la Pradilla, R., Manzano, P., Viso, A., & Martínez, J. (2006). Synthesis of Tetrahydrofurfurylamines Related to Muscarine. HETEROCYCLES, 68(7), 1429. [Link]
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]
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Chandra, D., Inoue, Y., Sasase, M., & Hara, M. (2018). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. ResearchGate. [Link]
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Aziz-ur-Rehman, et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. [Link]
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ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]
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Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PubMed Central. [Link]
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Wang, J.-P., et al. (2025). Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases. ResearchGate. [Link]
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Reddy, C. D., et al. (2018). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. PubMed Central. [Link]
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Selishcheva, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health. [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
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Liu, Y., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. [Link]
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Taylor & Francis eBooks. (n.d.). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]
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Dunsmore, C. J., et al. (2006). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]
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ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]
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ResearchGate. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Retrieved from [Link]
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- 20. scielo.br [scielo.br]
- 21. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The primary and most efficient route to synthesizing this compound is through the reductive amination of tetrahydrofurfural with 2-methoxyethylamine. This guide is structured around this core reaction, addressing common challenges and frequently asked questions in a direct, problem-solving format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides a direct solution followed by a detailed scientific explanation to help you understand the underlying chemistry.
Q1: My reaction yield is low, and analysis (TLC/LC-MS) shows a significant amount of unreacted tetrahydrofurfural. What is causing this and how can I fix it?
Immediate Answer: Incomplete conversion of the aldehyde starting material typically points to inefficient imine formation, which is the rate-limiting step of the reaction.
In-Depth Explanation: Reductive amination is a two-step, one-pot process: (1) the nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine (or its protonated form, the iminium ion), and (2) the reduction of the imine to the final amine.[1][2] The overall reaction rate is critically dependent on the concentration of the iminium ion intermediate.
Troubleshooting Steps:
-
Verify pH: Imine formation is acid-catalyzed, but the pH must be carefully controlled. A pH range of 4-6 is generally optimal.[3]
-
Too High (pH > 7): Dehydration of the hemiaminal is slow, stalling the reaction.
-
Too Low (pH < 4): The amine starting material (2-methoxyethylamine) becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to attack the aldehyde carbonyl.
-
Solution: Add a mild acid catalyst, such as acetic acid (typically 1-2 equivalents), to facilitate imine formation.[4]
-
-
Remove Water: The formation of the imine from the hemiaminal is an equilibrium reaction that produces water. According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine product.
-
Solution: While not always necessary for high-yielding reductive aminations, if conversion is a persistent issue, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus with a solvent like toluene for azeotropic water removal.[1]
-
-
Increase Reaction Time/Temperature: Imine formation can be slow. Allowing the aldehyde and amine to stir together for a period (e.g., 1-3 hours) before adding the reducing agent can significantly increase the concentration of the imine intermediate and improve the final yield.[5] Gentle heating (40-50 °C) can also accelerate this step, but must be done cautiously to avoid side reactions.
Experimental Workflow for Imine Formation
Caption: Reductive amination workflow showing the critical imine formation step.
Q2: My main byproduct is tetrahydrofurfuryl alcohol. How can I improve selectivity for the desired amine?
Immediate Answer: The formation of an alcohol byproduct indicates that your reducing agent is directly reducing the starting aldehyde instead of the imine intermediate. This is a problem of reagent selectivity.
In-Depth Explanation: The success of a one-pot reductive amination hinges on using a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group of the aldehyde.[2][3] Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or acidic conditions.
Solutions:
-
Switch to a Selective Reducing Agent: The most common solution is to use a milder, more selective hydride donor.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations. The electron-withdrawing acetate groups moderate its reactivity, making it highly selective for iminium ions over aldehydes and ketones. It is also tolerant of mildly acidic conditions, making it ideal for this reaction.[4][5]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent. It is stable in acidic media (pH 3-4), where iminium ion formation is favored.[4] However, it is highly toxic and generates cyanide waste, making STAB a greener and safer alternative.[1][4]
-
-
Modify the Procedure if Using NaBH₄: If NaBH₄ is the only available reducing agent, you must perform the reaction in a stepwise manner.
-
Stepwise Protocol: First, form the imine by stirring the aldehyde and amine in a suitable solvent (like methanol) for several hours.[5] Once imine formation is complete (as monitored by TLC, GC, or NMR), then add the NaBH₄. This temporal separation prevents the NaBH₄ from reacting with the aldehyde.[5][6]
-
Table 1: Comparison of Common Reducing Agents
| Reagent | Formula | Pros | Cons | Optimal Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High selectivity for imines/iminiums; Mild; Non-toxic byproducts.[4] | Water-sensitive; More expensive. | Dichloromethane (DCM), Dichloroethane (DCE), THF.[5] |
| Sodium Cyanoborohydride | NaBH₃CN | High selectivity; Stable in mild acid.[3] | Highly toxic ; Generates HCN/CN⁻ waste. | Methanol (MeOH), Ethanol (EtOH).[5] |
| Sodium Borohydride | NaBH₄ | Inexpensive; Readily available. | Low selectivity; Reduces aldehydes/ketones.[3][5] Requires a two-step procedure. | Methanol (MeOH), Ethanol (EtOH). |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Ni) | "Green" reagent; High atom economy. | Requires pressure equipment; Catalyst can be pyrophoric; May reduce other functional groups.[1][7] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc). |
Q3: The reaction is complete, but I am struggling with purification. What are the best practices for isolating the final product?
Immediate Answer: Purification challenges often arise from residual starting materials, reagent byproducts, or the amphiphilic nature of the product. A standard acid-base extraction is the most effective method for isolating amines.
In-Depth Explanation: The basic nitrogen atom in your product, this compound, allows for its selective extraction into an aqueous acidic phase, leaving non-basic impurities (like unreacted aldehyde or alcohol byproduct) in the organic phase.
Step-by-Step Purification Protocol:
-
Quench the Reaction: After the reaction is complete, cool the mixture to 0 °C and cautiously add an aqueous solution (e.g., saturated NaHCO₃ or 1 M NaOH) to quench any remaining reducing agent and neutralize the acid catalyst.
-
Initial Extraction: Extract the crude mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). This will pull your product and other organic-soluble materials into the organic layer.
-
Acid Wash (Key Step): Wash the combined organic layers with dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will be protonated (R₂NH₂⁺Cl⁻) and move into the aqueous layer. Non-basic impurities will remain in the organic layer, which should be discarded.
-
Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the free amine (R₂N), which will often precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Dry and Concentrate: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Troubleshooting Flowchart for Purification
Caption: Decision tree for a standard acid-base extraction purification workflow.
Frequently Asked Questions (FAQs)
Q: Can I use 2-methyltetrahydrofuran (2-MeTHF) as a solvent for this reaction? A: Yes, 2-MeTHF is an excellent "green" solvent alternative to traditional ethers like THF or chlorinated solvents like DCM.[8][9] It has a higher boiling point than THF and lower water solubility, which can simplify workup procedures.[8][10] Its performance in reductive aminations is generally comparable to or better than DCM, especially when using STAB as the reducing agent.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between the starting aldehyde and the final amine product (e.g., 10-20% Methanol in Dichloromethane, or Ethyl Acetate/Hexane mixtures). The aldehyde spot can be visualized with a potassium permanganate (KMnO₄) stain, while the amine product can be visualized with ninhydrin stain (though secondary amines give a weaker response) or by iodine vapor. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q: Is it possible to form a tertiary amine byproduct in this reaction? A: Formation of a tertiary amine via over-alkylation is a common problem when synthesizing primary or secondary amines via direct alkylation with alkyl halides.[2] However, in reductive amination, this is not a significant concern. The product, a secondary amine, would have to react with another molecule of the aldehyde to form a new iminium ion, which would then be reduced. This process is generally much slower than the initial reaction and is not a major competing pathway under standard conditions.[1]
Q: What is the detailed experimental protocol for this synthesis using the recommended conditions? A: The following protocol is a robust starting point for lab-scale synthesis.
Optimized Protocol for this compound
Materials:
-
Tetrahydrofurfural (1.0 eq)
-
2-Methoxyethylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (1.2 eq)
-
Dichloromethane (DCM) or 2-MeTHF (solvent)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tetrahydrofurfural (1.0 eq) and the chosen solvent (e.g., DCM, to make a ~0.5 M solution).
-
Add 2-methoxyethylamine (1.1 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be mildly exothermic. Maintain the temperature below 30 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Proceed with the acid-base extraction workup as detailed in the Purification Troubleshooting section (Q3) to isolate the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
WordPress. Reductive Amination. Available from: [Link]
-
ResearchGate. Active metal dependent side reactions for the reductive amination of furfural. Available from: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
RSC Publishing. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Available from: [Link]
-
ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. Available from: [Link]
-
RSC Publishing. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Available from: [Link]
-
PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]
-
ResearchGate. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. Available from: [Link]
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Available from: [Link]
- Google Patents. Purification of tetrahydrofuran - US4233228A.
-
National Institutes of Health (NIH). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Available from: [Link]
-
Myers Group, Harvard University. Myers Chem 115 - Reductive Amination. Available from: [Link]
-
European Patent Office. METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN - EP 3696173 B1. Available from: [Link]
-
PubMed. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Available from: [Link]
-
YouTube. Reductive Amination. Available from: [Link]
-
RSC Publishing. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Available from: [Link]
-
ResearchGate. 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Available from: [Link]
-
PubMed. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. Available from: [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of the crude product N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS 55100-02-2). It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize final product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Given that the typical synthesis route is the reductive amination of tetrahydrofurfural with 2-methoxyethylamine, the impurity profile is generally predictable. Key impurities arise from incomplete reactions or side reactions.[1][2]
Table 1: Common Impurities & Diagnostic Signatures
| Impurity Name | Structure/Description | Likely Origin | Analytical Signature (TLC/GC-MS) |
|---|---|---|---|
| Tetrahydrofurfural | Aldehyde | Unreacted starting material | More polar than the product; may show as a separate spot on TLC. |
| 2-Methoxyethylamine | Primary amine | Unreacted starting material | Highly polar; often streaks on silica TLC or remains at the baseline. |
| Intermediate Imine | C=N bond | Incomplete reduction | Can hydrolyze back to the aldehyde on silica gel; may be unstable. |
| Bis-alkylation Product | Two tetrahydrofuran-2-ylmethyl groups on the 2-methoxyethylamine nitrogen | Over-reaction | Less polar than the desired product; will have a higher mass in MS. |
| Tetrahydrofurfuryl alcohol | C-OH group | Over-reduction of the starting aldehyde | More polar than the product; distinct mass in MS. |
Q2: My crude product is a dark brown or yellow oil. Is this normal and what causes it?
A2: Yes, a colored, viscous oil is common for crude amine products from reductive amination. The color often originates from small amounts of polymeric or oxidized byproducts formed under the reaction conditions, especially if the reaction was heated for an extended period or exposed to air while warm.[3] These are typically high molecular weight impurities that can be removed during chromatography or distillation.
Q3: Which primary purification technique—extraction, chromatography, or distillation—is best for my situation?
A3: The choice depends on the impurity profile, the scale of your reaction, and the required final purity.
-
Aqueous Extraction: Best for removing water-soluble starting materials (like amine salts) and reagents (like borohydride byproducts). It is an essential first work-up step but is rarely sufficient on its own.
-
Flash Column Chromatography: The most versatile technique for lab-scale purification (<50 g). It excels at separating compounds with different polarities, such as removing unreacted aldehyde and less polar byproducts.
-
Vacuum Distillation: Ideal for larger scale (>20-50 g) purification, provided the product is thermally stable and has a significantly different boiling point from the major impurities. It is often more cost-effective and scalable than chromatography.
Q4: How do I prevent my amine product from "tailing" or "streaking" on a silica gel TLC plate or column?
A4: Tailing is a classic issue when purifying amines on silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and inefficient separation. To mitigate this, add a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide. This base deactivates the acidic sites on the silica, allowing your product to elute with a much sharper band.
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during the purification workflow.
Scenario 1: Low Purity After Aqueous Extraction & Work-up
Problem: After performing a standard aqueous work-up (e.g., quenching the reaction, extracting with an organic solvent like ethyl acetate, washing with brine, and drying), your initial analysis (¹H NMR or GC-MS) shows significant amounts of starting materials or non-polar byproducts.
Causality Analysis: This indicates that the impurities have similar partitioning behavior to your product in the chosen solvent system. The unreacted tetrahydrofurfural and potential bis-alkylation byproducts are often readily soluble in common extraction solvents.
Troubleshooting Workflow:
Sources
Technical Support Center: Safe Handling and Storage of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Introduction: This guide provides a comprehensive technical framework for the safe handling, storage, and emergency management of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS No. 55100-02-2). This molecule's structure, incorporating both an amine functional group and a tetrahydrofuran (THF) ring, presents a dual-risk profile that requires stringent adherence to safety protocols. The amine moiety contributes to potential skin, eye, and respiratory irritation, while the THF backbone introduces concerns of flammability and peroxide formation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Section 1: Hazard Identification and Risk Assessment
This section addresses the intrinsic chemical risks and the importance of a thorough pre-experimental risk assessment.
Question: What are the primary hazards associated with this compound?
Answer: The primary hazards are formally classified under the Globally Harmonized System (GHS).[1] This compound is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The causality stems from its chemical structure: the amine group is basic and can disrupt biological tissues upon contact, while the ether linkage in the THF ring, although generally stable, can pose other risks discussed below.
| Hazard Category | GHS Classification | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | Warning |
Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]
Question: Why is the tetrahydrofuran (THF) component of the molecule a specific concern?
Answer: The tetrahydrofuran moiety introduces two significant, yet manageable, risks:
-
Peroxide Formation: Like THF itself, this derivative can form explosive peroxides upon prolonged exposure to air and light.[2][3][4] This is a critical consideration for long-term storage. The mechanism involves autoxidation, where atmospheric oxygen reacts with the ether group.[4]
-
Flammability: THF is a highly flammable liquid.[2][3] While this specific derivative's flash point is not widely documented, the structural similarity necessitates treating it as a flammable substance. Vapors can form explosive mixtures with air and travel to an ignition source.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure.[5][6]
Question: What is the mandatory PPE for routine handling of this chemical under controlled conditions (e.g., in a fume hood)?
Answer: For routine operations within a certified chemical fume hood, the following PPE is required:
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 (or equivalent) are mandatory.[5] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn over the goggles.[5][7]
-
Skin and Body Protection:
-
Gloves: Chemically resistant gloves are essential. Given the amine nature, double-gloving with a nitrile base glove and a more robust outer glove (e.g., neoprene or butyl rubber) provides excellent protection.[5][7] Always inspect gloves for tears or degradation before use.[8]
-
Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
-
Respiratory Protection: When handled exclusively within a properly functioning fume hood, specific respiratory protection is not typically required. However, it must be available for emergency situations like spills.[9][10]
Caption: PPE Selection Workflow for Handling Amines.
Section 3: Safe Handling and Transfer Procedures
Adherence to a standardized workflow minimizes the risk of exposure and spills. All work must be conducted in a designated area, such as a chemical fume hood.[11]
Question: What is the standard operating procedure (SOP) for transferring this chemical from a stock bottle to a reaction vessel?
Answer: Follow this step-by-step protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in Section 2.
-
Assemble all necessary glassware and equipment (e.g., syringes, cannulas, reaction vessel) inside the fume hood.
-
Place an absorbent, chemical-resistant pad on the floor of the fume hood.
-
Have spill cleanup materials readily accessible.[11]
-
-
Execution:
-
Secure the stock bottle and the receiving vessel to prevent tipping.
-
If the chemical has been stored long-term, consider testing for peroxides before use (see Section 5).
-
Uncap the stock bottle. To prevent degradation from atmospheric exposure, minimize the time the bottle is open. If possible, work under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Using a clean, dry syringe or pipette, slowly draw the required volume of the liquid. Avoid creating aerosols.
-
Dispense the liquid carefully into the reaction vessel, touching the tip of the syringe/pipette to the inner wall of the vessel to prevent splashing.
-
Immediately and securely recap the stock bottle.
-
-
Cleanup:
-
Decontaminate any reusable equipment (e.g., syringes) according to your lab's established procedures.
-
Dispose of any contaminated disposable items (e.g., pipette tips, absorbent pads) into a designated hazardous waste container.[12]
-
Wipe down the work surface within the fume hood.
-
Caption: Standard Workflow for Chemical Transfer.
Section 4: Storage and Stability Guidelines
Proper storage is crucial for maintaining the chemical's integrity and preventing the formation of hazardous byproducts like peroxides.
Question: What are the optimal conditions for storing this compound?
Answer: The ideal storage conditions are designed to protect against air, light, heat, and incompatible materials.
| Parameter | Requirement | Rationale |
| Temperature | Cool, dry place.[1][9][10] | Minimizes vapor pressure and slows potential degradation pathways. |
| Atmosphere | Store in a tightly-closed container.[1] For long-term storage (>6 months), storing under an inert atmosphere (e.g., nitrogen) is strongly recommended.[2] | Prevents contact with atmospheric oxygen and moisture, which is the primary cause of peroxide formation.[3][4] |
| Container | Original manufacturer's bottle or a chemically compatible, tightly sealed container. Opaque or amber containers are preferred. | Protects from light, which can accelerate peroxide formation.[3] |
| Location | A designated, well-ventilated cabinet for flammable and corrosive liquids.[1][9][12] | Ensures proper ventilation and segregation from incompatible chemicals. |
| Labeling | All containers must be clearly labeled with the chemical name, date received, and date opened.[12] | Essential for tracking age and potential for peroxide formation. |
Question: What chemicals or materials are incompatible with this compound?
Answer: Avoid storage near the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, hydrogen peroxide). Contact can lead to vigorous, potentially explosive reactions.[13][14]
-
Strong Acids: (e.g., sulfuric acid, nitric acid). Amines are basic and will react exothermically with acids.[14][15]
-
Sources of Ignition: Keep away from heat, sparks, and open flames due to the flammability of the THF moiety.[1][16]
Section 5: Troubleshooting and Emergency Response (FAQs)
This section provides clear, actionable steps for common issues and emergencies.
Q: What should I do in the event of a spill? A: The response depends on the size of the spill.[12]
-
Minor Spill (<100 mL, contained in a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the lab door and restrict access.
-
Contact your institution's Emergency Response team (e.g., Environmental Health & Safety) and report the spill.
-
Do not attempt to clean it up yourself.[13]
-
Caption: Decision Tree for Spill Response.
Q: What are the first aid measures for exposure? A: Immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[9][17] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. Seek immediate medical attention.
Q: I have an old bottle of this chemical. How do I check for peroxides? A: Do not open a container if you see crystal formation around the cap or discoloration, as this may indicate dangerous levels of peroxides. Contact your institution's EHS for disposal. For routine testing, use commercially available peroxide test strips.[12]
-
Work in a fume hood and wear full PPE.
-
Open the container and dip the test strip into the liquid for the time specified by the manufacturer.
-
Compare the color of the strip to the provided chart.
-
If the test is positive for peroxides (typically >10 ppm for routine use, but follow institutional guidelines), the chemical may need to be decontaminated or disposed of as hazardous waste. Do not distill or concentrate it.[12][13]
Q: How should I dispose of waste and empty containers? A: All waste, including the chemical itself, contaminated absorbents, and disposables, must be treated as hazardous waste.[12]
-
Collect waste in a clearly labeled, compatible, and sealed container.
-
Dispose of the waste through your institution's approved hazardous waste disposal program.[1]
-
Do not pour this chemical down the drain.[1]
-
Empty containers may retain explosive vapors and should be handled as hazardous waste.[13] Do not rinse them unless it is part of a specific institutional procedure for container decontamination.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
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- Benchchem. (n.d.). This compound | 55100-02-2.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)-amine.
- BASF PETRONAS Chemicals. (2015, July 2). Tetrahydrofuran.
- Vertex AI Search. (n.d.). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines.
- Shenyang East Chemical Science-Tech Co., Ltd. (2024, February 28). Main uses and storage methods of THF.
- Amerigo Scientific. (n.d.). This compound.
- BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
- University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure.
- BenchChem. (n.d.). Personal protective equipment for handling Ethyne-1,2-diamine.
- DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran.
- Fisher Scientific. (2009, May 14). SAFETY DATA SHEET: Methyltetrahydrofuran.
- Fisher Scientific. (2011, April 26). SAFETY DATA SHEET: N-Methyl-(tetrahydrofuran-3-ylmethyl)amine.
- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
- Spectrum Chemical. (2022, February 4). SAFETY DATA SHEET: 2-Methyltetrahydrofuran.
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Cornell University EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
- Santa Cruz Biotechnology. (n.d.). 2-Methyltetrahydrofuran Safety Data Sheet.
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- University Operations. (n.d.). Chemical Compatibility Table.
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N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine stability and degradation pathways
Welcome to the technical support resource for N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address potential stability and degradation issues you may encounter. The information provided is based on established chemical principles of analogous structures, including tertiary amines, ethers, and tetrahydrofuran derivatives, due to the limited specific literature on this particular molecule.
Section 1: Understanding the Stability Profile of this compound
This compound is a tertiary amine containing both a methoxyethyl group and a tetrahydrofuran-2-ylmethyl substituent.[1] This unique combination of functional groups dictates its chemical stability and potential degradation pathways. The key points of reactivity are the lone pair of electrons on the nitrogen atom, the ether linkages, and the tetrahydrofuran ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated degradation pathways for this compound?
A1: Based on its structure, the primary anticipated degradation pathways are oxidation, thermal degradation, and to a lesser extent, hydrolysis under extreme pH conditions.
-
Oxidation: The tertiary amine is susceptible to oxidation to form the corresponding N-oxide. The ether functional groups in both the methoxyethyl chain and the tetrahydrofuran ring can also undergo oxidation, potentially forming hydroperoxides, which can lead to further degradation.[1][2]
-
Thermal Degradation: Elevated temperatures can induce complex degradation pathways, including fragmentation and rearrangement reactions. Studies on other amines, such as those used in CO2 capture, have shown that thermal degradation can lead to a variety of products.[3][4][5]
-
Hydrolysis: While generally stable, under strongly acidic or basic conditions, cleavage of the ether linkages could occur, although this is expected to be less significant than oxidation or thermal degradation.[6]
Q2: I am observing unexpected peaks in my chromatogram after storing my sample. What could be the cause?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these peaks will depend on the storage conditions.
-
If your sample was exposed to air and/or light, oxidative degradation is a likely cause. The new peaks could correspond to the N-oxide or products of ether oxidation.
-
If the sample was subjected to high temperatures, you may be observing thermal degradants.
-
It is also important to consider the purity of your initial material and the possibility of impurities reacting over time.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, it is crucial to control the storage environment.
-
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen).
-
Handling: Minimize exposure to air and light. When preparing solutions, use de-gassed solvents. If the compound is to be used in a formulation, consider the inclusion of antioxidants.
Section 2: Troubleshooting Experimental Issues
This section provides guidance on how to troubleshoot specific issues that may arise during your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time. | Degradation of the parent compound. | 1. Re-analyze the purity of your sample using a validated analytical method (e.g., HPLC-UV, LC-MS).2. Review your storage and handling procedures to ensure they are optimal for a potentially oxygen- and light-sensitive compound.3. Perform a forced degradation study to identify the likely degradation products and pathways. |
| Formation of insoluble particulates in solution. | Polymerization or formation of insoluble degradation products. | 1. Attempt to isolate and characterize the particulates using techniques such as FTIR or NMR.2. Evaluate the impact of solvent choice on stability. Some organic solvents can promote degradation.[7] |
| Inconsistent results between experimental batches. | Variation in the stability of the compound due to handling or storage differences. | 1. Standardize your sample preparation and handling procedures across all experiments.2. Ensure that all batches of the compound are stored under identical, controlled conditions. |
Section 3: Experimental Protocols for Stability Assessment
To proactively understand the stability of this compound, a forced degradation study is recommended.[8][9][10]
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent[11]
-
pH meter
-
HPLC-UV/DAD or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ACN/water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by HPLC-UV/DAD or LC-MS. Compare the chromatograms to identify degradation peaks.
Protocol 2: Analytical Method for Degradation Products
Objective: To develop a stability-indicating analytical method for the separation and quantification of this compound and its degradation products.
Instrumentation:
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or MS in positive ion mode |
Note: These conditions are a starting point and may require optimization for your specific application.
Section 4: Visualizing Degradation and Workflows
Predicted Degradation Pathways
The following diagram illustrates the predicted major degradation pathways for this compound.
Caption: Predicted degradation pathways of the target compound.
Experimental Workflow for Stability Testing
This workflow outlines the steps for conducting a comprehensive stability assessment.
Caption: Workflow for forced degradation and stability assessment.
References
-
2-Methyltetrahydrofuran - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-METHYLTETRAHYDROFURAN - (2-MeTHF) - Monument Chemical. (n.d.). Retrieved January 17, 2026, from [Link]
-
Saeed, M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal, 11(1), 10. [Link]
-
Gouedard, C., et al. (2014). Thermal degradation of monoethanolamine and its effect on CO2 capture capacity. International Journal of Greenhouse Gas Control, 23, 149-157. [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.). Retrieved January 17, 2026, from [Link]
-
Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Thermal and thermo-oxidative degradation of poly(tetrahydrofuran) and its complexes with LiBr and LiI | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review - Journal of Young Pharmacists. (n.d.). Retrieved January 17, 2026, from [Link]
-
selective-oxidation-of-tetrahydrofurfuryl-alcohol-to-2-methyl-tetrahydrofuran-catalysed-by-ag-ceox-mcm-41 - Ask this paper | Bohrium. (n.d.). Retrieved January 17, 2026, from [Link]
-
Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved January 17, 2026, from [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. (n.d.). Retrieved January 17, 2026, from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (n.d.). Retrieved January 17, 2026, from [Link]
-
Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41 - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran in the presence of a trimeric CuI complex [Cu3L3] (HL = tBuNHC(S)NHP(S)(OiPr)2) and trapping of the unstable product at recrystallization - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Impact of Solvent on the Thermal Stability of Amines - SINTEF. (n.d.). Retrieved January 17, 2026, from [Link]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Solubility for N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. By understanding the physicochemical properties of this compound, users can develop a systematic approach to overcome precipitation issues and ensure the accuracy and reproducibility of their experiments.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of this compound.
Q1: What key structural features of this amine influence its solubility?
Answer: The solubility profile of this compound is governed by a combination of polar and nonpolar characteristics derived from its functional groups:
-
Secondary Amine Group (-NH-): This is the most critical functional group for aqueous solubility. As a Brønsted-Lowry base, this amine can accept a proton (H+) in acidic conditions to form a positively charged ammonium salt (R₂NH₂⁺). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[1][2] Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[1][2]
-
Ether Groups (-O-): The presence of two ether linkages (one in the methoxyethyl chain and one in the tetrahydrofuran ring) allows the molecule to act as a hydrogen bond acceptor with water molecules.[3] This contributes moderately to its aqueous solubility.
-
Aliphatic Structure: The tetrahydrofuran (THF) ring and ethyl chain are nonpolar hydrocarbon components. These regions contribute to the molecule's lipophilicity, which can lead to poor solubility in water, especially at neutral or basic pH where the amine is uncharged.[4]
The interplay between the basic amine and the hydrophobic backbone is the primary cause of pH-dependent aqueous solubility.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: For initial stock solution preparation, a polar aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the preferred choice due to its excellent solvating power for a wide range of organic molecules.[5] Ethanol is also a viable option.
Best Practices for Stock Solution Preparation:
-
Accuracy is Key: Use a calibrated analytical balance to weigh the compound and precise volumetric flasks for the solvent.[6][7]
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Gentle warming (not to exceed 40°C) or sonication can aid this process. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Store stock solutions in tightly sealed, light-blocking vials at -20°C or -80°C to maintain stability.[7] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7]
Q3: I observed a precipitate forming immediately after diluting my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What is the likely cause?
Answer: This common phenomenon is known as "solvent shock" or precipitation upon dilution.[5] It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower.[5][8]
For this compound, the root cause is that at a neutral pH of 7.4, the secondary amine group is predominantly in its uncharged, non-polar form. This form is poorly soluble in water, and when the concentration exceeds its aqueous solubility limit, it crashes out of the solution.[5]
Part 2: Systematic Troubleshooting Workflow
If you encounter precipitation, follow this systematic workflow to identify an optimal formulation for your experiment.
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} dot Caption: Systematic workflow for troubleshooting solubility issues.
Strategy 1: pH Adjustment (Primary Approach)
The most effective method for increasing the aqueous solubility of this amine is to lower the pH of the buffer. By protonating the secondary amine, you convert the molecule into a more soluble salt.[9] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[10][11][12]
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} dot Caption: pH-dependent equilibrium of the secondary amine.
Experimental Protocol: Aqueous pH-Solubility Screen
-
Prepare Buffers: Prepare a series of buffers with identical composition (e.g., 50 mM phosphate) but varying pH values, such as pH 7.5, 6.5, 5.5, and 4.5.
-
Prepare Test Solutions: In separate microcentrifuge tubes, add the desired final volume of each buffer.
-
Spike with Compound: Add a small, precise volume of your high-concentration DMSO stock solution to each buffer to achieve the target final concentration. The final concentration of DMSO should ideally be kept below 1% to minimize its own solvent effects.
-
Equilibrate: Vortex each tube briefly (5-10 seconds) and let them equilibrate at room temperature for 1-2 hours, protected from light.
-
Observe and Quantify:
-
Visual Inspection: Check for any visible precipitate or cloudiness.
-
(Optional) Turbidity Measurement: For a quantitative assessment, measure the absorbance of the solutions at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb. An increase in absorbance indicates scattering from insoluble particles.
-
Strategy 2: Co-Solvent Screening
If pH adjustment is not feasible (e.g., due to assay constraints) or insufficient, the use of a water-miscible co-solvent can increase solubility.[13][14] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, enhancing solvation.[13]
Table 1: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Starting Concentration | Properties & Considerations |
| Ethanol | 1-5% (v/v) | Generally well-tolerated by cells; can cause protein denaturation at higher concentrations.[14] |
| Propylene Glycol (PG) | 1-10% (v/v) | Good solubilizing agent; can be viscous.[14] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Low toxicity, commonly used in formulations.[15] |
| Glycerol | 1-10% (v/v) | Biocompatible; increases viscosity significantly.[14] |
Methodology: Following the same procedure as the pH screen, prepare your optimal buffer (or pH 7.4 buffer if pH cannot be changed) containing varying percentages of a co-solvent. Assess solubility visually or by turbidity. Note that co-solvents can be combined with pH adjustment for a synergistic effect.[16]
Strategy 3: Advanced Formulation Strategies
For exceptionally challenging cases, more advanced formulation excipients can be considered, though their use requires careful validation to ensure they do not interfere with the experiment.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Typical concentrations are low (0.01% - 0.1%).[16]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with lipophilic drugs, effectively shielding them from the aqueous environment and increasing solubility.[16]
Part 3: Summary & Key Takeaways
-
Inherent Properties: this compound is a weak base whose aqueous solubility is fundamentally linked to pH.
-
Start with pH: Always begin troubleshooting by assessing if an acidic buffer (pH 4.5-6.5) can resolve the precipitation. This is the most direct and often most effective method.
-
Systematic Approach: If pH adjustment is not sufficient, systematically screen biocompatible co-solvents.
-
Final Concentration Matters: The final concentration of any additive (DMSO, co-solvents, etc.) should be minimized and kept consistent across all experimental and control groups to avoid introducing artifacts.
-
Validate Your Conditions: Always run a control with your final formulation (buffer + co-solvent + etc.) without the compound to ensure it has no adverse effects on your assay (e.g., cell viability, enzyme activity).
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Cloud.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
- Cosolvent.Wikipedia.
- Prediction of pH-dependent aqueous solubility of druglike molecules.PubMed.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.PMC - NIH.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.ADMET & DMPK.
- Stock Solutions 101: Everything You Need to Know.G-Biosciences.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].BenchChem.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Henderson Hasselbalch Equation: Basics & Real-World Uses.Microbe Notes.
- Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions.BenchChem.
- Need help with drug compound precipit
- Advanced Properties of Amines.Chemistry LibreTexts.
- 23.1. Properties of amines.Organic Chemistry II - Lumen Learning.
- an introduction to amines.Chemguide.
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- Physical Properties of Amines.BYJU'S.
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Technical Support Center: Safe Handling of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Welcome to the technical support center for the safe handling and use of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS No. 101538-33-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth safety protocols, personal protective equipment (PPE) recommendations, and troubleshooting for common experimental scenarios. Our commitment is to ensure your safety and the integrity of your research.
I. Hazard Identification and Risk Assessment
This compound is an organic compound that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS) for this compound and structurally similar amines, the primary hazards include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
A thorough risk assessment should be conducted before any experiment, considering the quantity of the substance being used, the duration of exposure, and the specific experimental conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with this compound?
A1: The most critical precautions involve preventing direct contact and inhalation. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[1][5]
Q2: I'm planning a long-duration experiment. Are there any additional precautions I should take?
A2: For extended procedures, it is crucial to ensure continuous ventilation. Regularly inspect your PPE for any signs of degradation or contamination. Consider using gloves with a longer breakthrough time. It is also advisable to work in designated areas to contain any potential contamination.[6]
Q3: What should I do if I accidentally spill a small amount of the amine on my lab bench?
A3: For a minor spill, first ensure you are wearing your full PPE. If the chemical is flammable, eliminate all nearby ignition sources.[7][8][9] Contain the spill using an inert absorbent material like vermiculite or sand.[9] Once absorbed, collect the material into a suitable, labeled container for hazardous waste disposal.[10] Clean the spill area with soap and water.[9] Always refer to your institution's specific spill cleanup procedures.[11][12]
Q4: What are the immediate first aid measures in case of skin or eye contact?
A4:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[10][13][14] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13][14] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2][7]
Q5: How should I properly store this chemical?
A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][15] Keep it away from incompatible substances such as strong oxidizing agents and acids.[7][8]
III. Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Hands | Nitrile gloves. Inspect for tears before use. Use proper removal technique to avoid skin contact.[2] | EN 374 |
| Eyes/Face | Chemical safety goggles or a face shield.[2] | OSHA 29 CFR 1910.133 or EN 166 |
| Body | A lab coat or chemical-resistant apron. For larger quantities, a full chemical-resistant suit may be necessary.[2] | N/A |
| Respiratory | Use in a well-ventilated area or fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[13] | NIOSH or EN 149 |
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Gloves: Put on your first pair of nitrile gloves.
-
Eye/Face Protection: Put on your safety goggles or face shield.
Doffing (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Eye/Face Protection: Remove your goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][16]
IV. Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Faint amine odor detected in the lab. | Inadequate ventilation or a small, unnoticed spill. | Immediately check the ventilation system (e.g., fume hood sash height). Visually inspect the work area for any spills. If a spill is found, follow the minor spill cleanup procedure. If the source cannot be identified, evacuate the area and inform your lab supervisor or EHS. |
| Skin irritation after handling the compound, despite wearing gloves. | Glove permeation or a small tear in the glove. Contamination during glove removal. | Immediately wash the affected area as per first aid guidelines. Review your glove selection for appropriate chemical resistance and breakthrough time. Re-evaluate your glove removal technique. |
| The compound appears discolored or has solidified in the container. | Improper storage conditions (e.g., exposure to air or moisture). | Do not use the compound if its appearance is questionable, as its reactivity may have changed. Consult the manufacturer's technical support for advice on the stability of the product. |
V. Workflow Diagrams
Hierarchy of Controls for Chemical Safety
This diagram illustrates the preferred order of control measures to reduce exposure to chemical hazards.
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- 16. artsci.usu.edu [artsci.usu.edu]
Technical Support Center: Disposal Guidelines for N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine Waste
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine waste?
A1: Based on its functional groups, the primary hazards are:
-
Irritation: The amine functional group suggests it may be a skin and eye irritant and may cause respiratory tract irritation.[4][5][6]
-
Peroxide Formation: The tetrahydrofuran (THF) and ether components are known to form explosive peroxides upon exposure to air and light, especially over time.[7][8][9][10] This is a critical safety concern.
-
Flammability: While the flashpoint is not specifically known, the presence of ether and THF moieties suggests the compound and its solutions may be flammable.[9][11]
-
Toxicity: Amines can have varying levels of toxicity. Without specific data, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.[5]
Q2: Can I dispose of small amounts of this chemical waste down the sink?
A2: No. Under no circumstances should this chemical or its waste be disposed of via sink or sewer drains.[9][12] Organic amines and ethers can harm aquatic ecosystems, and flammable components can create fire or explosion hazards in the plumbing.[9][13] All waste must be collected as hazardous chemical waste.[3][12]
Q3: How should I collect and store waste containing this compound?
A3: Proper collection and storage are critical to ensure safety.
-
Container Selection: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene or glass).[14][15] The original product container is often a suitable choice.[1]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label.[15][16] The label must include:
-
Storage Conditions:
-
Keep the waste container tightly sealed at all times, except when adding waste.[7][13][15][18]
-
Store the container in a cool, dry, well-ventilated area, away from direct sunlight, heat, and ignition sources.[4][13][19]
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks.[12]
-
Segregate this waste from incompatible materials, especially acids and strong oxidizing agents.[10][13]
-
Troubleshooting Guide
| Issue | Probable Cause & Explanation | Recommended Action |
| Crystals observed around the cap or in the waste container. | Peroxide Formation. This is a sign of potentially explosive peroxide formation from the THF/ether components. The crystals can be shock-sensitive.[10][16][20] | DO NOT MOVE OR OPEN THE CONTAINER. [10][16] Immediately contact your institution's EHS or hazardous materials team for emergency disposal.[8][20] |
| The waste container is bulging or warm to the touch. | Chemical Reaction. An unintended chemical reaction may be occurring within the waste container, generating gas and pressure. This could be due to mixing incompatible waste streams. | Place the container in a fume hood if safe to do so. Do not attempt to vent it. Alert lab personnel, your supervisor, and contact EHS immediately for guidance. |
| A spill has occurred. | Accidental Release. Spills pose an immediate inhalation and contact hazard. | For small spills (<1 L): If trained, use an appropriate spill kit with absorbent materials (like vermiculite or sand).[7][20] Wear proper PPE. Collect all contaminated materials in a sealed bag or container and dispose of it as hazardous waste.[8][16] For large spills (>1 L): Evacuate the area, restrict access, and call your institution's emergency number and EHS for assistance.[7][10][20] |
Experimental Protocols: Waste Management Workflow
Protocol 1: Segregation and Collection of Aqueous vs. Organic Waste
It is crucial to segregate waste streams to prevent dangerous reactions and facilitate proper disposal.
-
Aqueous Waste: Collect solutions where water is the primary solvent in a designated "Aqueous Hazardous Waste" container.
-
Organic Waste: Collect solutions where an organic solvent is the primary medium in a "Solvent Waste" or "Organic Hazardous Waste" container.
-
Solid Waste: Collect contaminated solid items (gloves, pipette tips, weigh paper) in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.[12][14]
-
Rinsate: The first rinse of any container that held the neat compound or a concentrated solution must be collected as hazardous waste.[12]
Protocol 2: Peroxide Testing for Aged Containers
Due to the THF and ether moieties, containers of this chemical (and its waste, if stored long-term) should be monitored for peroxides.
-
Date Containers: Write the date received and the date opened on all containers of the pure chemical.[7][8][10]
-
Regular Testing: Test opened containers for peroxides every 3-6 months using peroxide test strips.[7][10]
-
Disposal Timeline: Dispose of opened containers within 6 months and unopened containers within one year of the purchase date, or as recommended by your EHS office.[7][8][10]
Visualizations
Waste Disposal Decision Workflow
Caption: Decision workflow for segregating and storing chemical waste.
Hazard Relationship Diagram
Caption: Relationship between chemical structure and associated hazards.
References
-
University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Vanderbilt Environmental Health & Safety. Highly Hazardous Chemicals and Chemical Spills. [Link]
-
University of Wisconsin-Milwaukee. Standard Operating Procedure: Tetrahydrofuran. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Tetrahydrofuran. [Link]
-
Chemius. Tetrahydrofuran (THF) :: Internal Plant Instructions. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Tetrahydrofuran. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
MARATECH. (2024). How to Dispose of Petroleum Ether?. [Link]
-
University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Harvard University Environmental Health and Safety. Chemical and Hazardous Waste. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet: 2-Methyltetrahydrofuran. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
ETH Zürich. (2017). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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- 2. epa.gov [epa.gov]
- 3. vumc.org [vumc.org]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. wcu.edu [wcu.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. ethz.ch [ethz.ch]
- 19. nj.gov [nj.gov]
- 20. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Technical Support Center: Byproduct Identification in Reactions of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Last Updated: January 17, 2026
Welcome to the technical support guide for researchers utilizing N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (MTA) in their synthetic workflows. This document provides in-depth troubleshooting advice and analytical protocols to identify and mitigate the formation of common byproducts. As a molecule with multiple reactive sites—a secondary amine, a tetrahydrofuran (THF) ether, and a methoxyethyl ether—understanding potential side reactions is critical for ensuring high-purity outcomes.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during reactions involving MTA. The advice provided is based on fundamental principles of organic reactivity and extensive experience in synthetic route optimization.
Q1: I'm performing a reductive amination to synthesize MTA and see a significant amount of a tertiary amine byproduct. How can I improve selectivity?
A1: This is a classic case of over-alkylation, a common issue in reductive aminations where the desired secondary amine product is more nucleophilic than the primary amine starting material (2-methoxyethylamine).[1][2] This newly formed MTA can react with another equivalent of tetrahydrofuran-2-carbaldehyde and the reducing agent.
Causality & Mitigation Strategies:
-
Stoichiometry Control: The most effective strategy is to use an excess of the primary amine (2-methoxyethylamine) relative to the aldehyde. This statistically favors the reaction of the aldehyde with the primary amine over the newly formed secondary amine. A 1.5 to 2-fold excess is a good starting point.
-
Slow Addition of Reducing Agent: Adding the reducing agent (e.g., sodium triacetoxyborohydride) slowly to the pre-formed imine/hemiaminal mixture can help control the reaction rate and reduce the likelihood of the secondary amine competing for the aldehyde.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is often preferred for its mildness and selectivity for imine reduction over aldehyde reduction, which can help minimize side reactions.[3]
Q2: My reaction, run under acidic conditions, shows a new major peak in the LC-MS with a mass corresponding to MTA + 18 amu. What is this byproduct?
A2: This mass increase strongly suggests the addition of a water molecule, which is characteristic of the acid-catalyzed ring-opening of the tetrahydrofuran (THF) moiety.[4][5][6] The ether oxygen of the THF ring can be protonated, making the adjacent carbons susceptible to nucleophilic attack by water present in the reaction medium.
Plausible Mechanism & Structure:
The most likely product is 4-((2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino)butan-1-ol. The nucleophilic attack occurs at the C5 position of the THF ring, leading to a linear chain.
Prevention:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Non-Nucleophilic Acid: If a Brønsted acid is required, consider using a non-nucleophilic one. If a Lewis acid is being used, be aware that many can promote THF ring-opening.[4][5]
-
Temperature Control: Higher temperatures will accelerate the rate of ring-opening. Maintain the lowest effective temperature for your desired transformation.
Q3: After an oxidation reaction, my GC-MS shows a peak with M+16. What is the likely identity of this byproduct?
A3: An M+16 peak is a strong indicator of oxidation. For a secondary amine like MTA, the most probable byproduct is the corresponding N-oxide , this compound oxide.[7] Another possibility, though less common under mild conditions, is the formation of a nitrone if an adjacent C-H bond is also oxidized.
Mitigation:
-
Controlled Stoichiometry: Use a precise stoichiometry of your oxidizing agent. Over-oxidation is common when excess oxidant is used.
-
Temperature Management: Many oxidations are exothermic. Maintain strict temperature control (e.g., 0 °C or below) to prevent runaway reactions and improve selectivity.
Q4: I'm attempting to N-alkylate MTA with an alkyl halide and observing multiple products, including a quaternary ammonium salt. How can I achieve mono-alkylation?
A4: Secondary amines can be challenging to mono-alkylate selectively because the resulting tertiary amine is often as nucleophilic, or more so, than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[8][9]
Strategies for Selective Mono-Alkylation:
-
Use a Large Excess of MTA: By using a significant excess of the starting amine (MTA), you increase the probability that the alkyl halide will react with MTA rather than the tertiary amine product.
-
Alternative Alkylation Strategies:
-
Reductive Amination: A more controlled method to form the tertiary amine is to react MTA with an appropriate aldehyde or ketone in the presence of a reducing agent like NaBH(OAc)₃.[2][10]
-
Acylation-Reduction: Acylate the amine with an acid chloride or anhydride to form an amide, which can then be reduced (e.g., with LiAlH₄ or borane) to the desired tertiary amine. This two-step process prevents over-alkylation because the intermediate amide is not nucleophilic.[3]
-
Part 2: Analytical Workflows for Byproduct Identification
A systematic approach combining chromatographic separation with spectroscopic analysis is essential for unambiguous byproduct identification.[11]
Workflow for Byproduct Identification
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
Welcome to the technical support center for the synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, field-proven insights to help you optimize your reaction conditions and achieve high yields and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a reductive amination reaction. This process involves the reaction of tetrahydrofurfurylamine with 2-methoxyacetaldehyde, followed by the reduction of the resulting imine intermediate. This method is favored for its efficiency and atom economy.
This guide will delve into the critical parameters of this reaction, offering solutions to common challenges and providing a deeper understanding of the underlying chemical principles.
Reaction Pathway Overview
The synthesis of this compound via reductive amination can be visualized as a two-step, one-pot process:
-
Imine Formation: Tetrahydrofurfurylamine reacts with 2-methoxyacetaldehyde to form an unstable imine intermediate. This reaction is typically reversible and the equilibrium can be influenced by reaction conditions.
-
Reduction: The imine is then reduced to the final tertiary amine product. This can be achieved either through catalytic hydrogenation or with a chemical reducing agent.
Caption: Reductive amination pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The initial imine formation is an equilibrium-driven process. To drive the reaction forward, removal of the water byproduct is crucial. While not always practical in a one-pot reductive amination, using a Dean-Stark trap in a two-step process or adding a dehydrating agent like molecular sieves can be beneficial. Mildly acidic conditions (pH 4-5) can also catalyze imine formation, but care must be taken as strongly acidic conditions can lead to side reactions.[1]
-
Inefficient Reduction: The choice and activity of your reducing agent or catalyst are critical.
-
Catalytic Hydrogenation: Ensure your catalyst (e.g., Raney® Ni, Pd/C, Ru/C) is active.[2][3] Deactivation can occur due to impurities in the starting materials or solvent. Increase catalyst loading or use a fresh batch. Hydrogen pressure and reaction temperature also play a significant role; optimizing these parameters is key.[3]
-
Chemical Reducing Agents: If using a hydride-based reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), ensure it is fresh and has been stored under anhydrous conditions. NaBH3CN is particularly effective under mildly acidic conditions which favor the presence of the iminium ion, the species that is readily reduced.[1]
-
-
Side Reactions: Unwanted side reactions can consume your starting materials or product. Common side reactions include:
-
Aldehyde Self-Condensation: 2-methoxyacetaldehyde can undergo self-condensation, especially under basic conditions. Maintaining a neutral to slightly acidic pH can minimize this.
-
Over-reduction of the Aldehyde: A strong reducing agent like sodium borohydride (NaBH4) can reduce the starting aldehyde to 2-methoxyethanol before it has a chance to form the imine.[1] Using a milder reducing agent like NaBH3CN, which preferentially reduces the iminium ion, is a standard solution to this problem.[1]
-
-
Sub-optimal Stoichiometry: The molar ratio of the reactants is important. A slight excess of the amine (tetrahydrofurfurylamine) can sometimes help to drive the imine formation to completion. Experiment with ratios from 1:1 to 1:1.2 (aldehyde:amine).
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
A2: The most common side products in this reaction are typically from the reduction of the starting aldehyde or from reactions involving the solvent.
-
2-Methoxyethanol: This is formed by the direct reduction of 2-methoxyacetaldehyde. As mentioned above, using a milder reducing agent like NaBH3CN can significantly reduce this side product.
-
N,N-bis(tetrahydrofuran-2-ylmethyl)amine: This can arise if the starting tetrahydrofurfurylamine is contaminated with the corresponding aldehyde, which can then react with another molecule of the amine. Ensure the purity of your starting materials.
To minimize side products, consider the following:
-
Purity of Starting Materials: Use high-purity tetrahydrofurfurylamine and 2-methoxyacetaldehyde.
-
Choice of Reducing Agent: As emphasized, NaBH3CN is often the preferred reagent for reductive aminations to avoid aldehyde reduction.
-
Temperature Control: Running the reaction at too high a temperature can promote side reactions. Start with room temperature and gradually increase if the reaction is too slow.
Q3: What is the optimal solvent for this reaction, and can I use a greener alternative to THF?
A3: The choice of solvent can significantly impact reaction rate and workup.
-
Traditional Solvents: Protic solvents like methanol or ethanol are commonly used as they are good solvents for the amine and the resulting imine, and they do not interfere with the reduction step. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also frequently employed.
-
A Greener Alternative: 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is an excellent, bio-based alternative to THF.[4][5] It offers several advantages:
Table 1: Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Water Solubility | Key Advantages |
| Methanol | 65 | Miscible | Good solubility for reactants |
| Ethanol | 78 | Miscible | Good solubility for reactants |
| Dichloromethane | 40 | 1.3 g/100 mL | Good for imine formation |
| Tetrahydrofuran (THF) | 66 | Miscible | Common aprotic solvent |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 14 g/100 mL | Greener, easier workup, higher boiling point[1][6] |
Q4: How do I choose between catalytic hydrogenation and a chemical reducing agent?
A4: Both methods are effective, and the choice often depends on available equipment, scale, and desired reaction conditions.
-
Catalytic Hydrogenation:
-
Advantages: High atom economy (hydrogen is the only reagent), the catalyst can often be recycled, and it is suitable for large-scale production.
-
Disadvantages: Requires specialized high-pressure equipment (autoclave), catalysts can be pyrophoric (e.g., Raney® Ni), and catalyst activity can be sensitive to impurities.
-
-
Chemical Reducing Agents:
-
Advantages: Does not require high-pressure equipment, reactions can be run in standard laboratory glassware, and reagents like NaBH3CN offer high selectivity.
-
Disadvantages: Stoichiometric amounts of the reagent are required, which can be costly and generate more waste. Workup is required to remove the boron byproducts.
-
Caption: A troubleshooting flowchart for common synthesis issues.
Experimental Protocols
Here are two detailed, starting-point protocols for the synthesis. Optimization will likely be required based on your specific laboratory conditions and desired scale.
Protocol 1: Synthesis via Catalytic Hydrogenation
Materials:
-
Tetrahydrofurfurylamine
-
2-Methoxyacetaldehyde
-
Raney® Nickel (or 5% Pd/C)
-
Methanol (or 2-MeTHF)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, dissolve tetrahydrofurfurylamine (1.0 eq) and 2-methoxyacetaldehyde (1.0-1.1 eq) in methanol (or 2-MeTHF) to a concentration of approximately 0.5 M.
-
Carefully add Raney® Nickel (5-10 wt% of the limiting reagent) to the solution under an inert atmosphere.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0-4.0 MPa.[3]
-
Stir the reaction mixture at a temperature between 80-130 °C.[3]
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 3-6 hours.
-
After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis using a Chemical Reducing Agent
Materials:
-
Tetrahydrofurfurylamine
-
2-Methoxyacetaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Acetic acid
Procedure:
-
To a round-bottom flask, add tetrahydrofurfurylamine (1.0 eq) and 2-methoxyacetaldehyde (1.0-1.1 eq) in methanol (to a concentration of 0.5 M).
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Adjust the pH of the reaction mixture to 4-5 by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature and monitor its progress by GC-MS or TLC. The reaction is typically complete in 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous solution basic (pH > 10) with the addition of NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or 2-MeTHF).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 2: Key Reaction Parameters for Optimization
| Parameter | Typical Range | Rationale and Key Considerations |
| Temperature | 25 - 130 °C | Higher temperatures can increase reaction rates but may also promote side reactions.[3] |
| Pressure (H2) | 1 - 4 MPa | Higher pressure generally favors hydrogenation but can lead to over-reduction if not controlled.[3] |
| Catalyst Loading | 1 - 10 wt% | Higher loading increases reaction rate but also cost. Optimal loading should be determined experimentally. |
| Reactant Ratio | 1:1 to 1:1.2 (Aldehyde:Amine) | A slight excess of the amine can favor imine formation. |
| pH | 4 - 7 | Mildly acidic conditions catalyze imine formation but strong acids can cause decomposition.[1] |
References
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. [Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]
-
Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. ResearchGate. [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]
- Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed.
-
SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES. [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. ResearchGate. [Link]
-
2-MeTHF | Featured Products. CM Fine Chemicals. [Link]
-
Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41. ResearchGate. [Link]
-
selective-oxidation-of-tetrahydrofurfuryl-alcohol-to-2-methyl-tetrahydrofuran-catalysed-by-ag-ceox-mcm-41. Bohrium. [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. [Link]
-
2-Methyltetrahydrofuran. Wikipedia. [Link]
-
TETRAHYDROFURFURYL ALCOHOL. Ataman Kimya. [Link]
- Preparation method of 3-aminomethyl tetrahydrofuran.
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]
-
Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E. The Royal Society of Chemistry. [Link]
-
N-(furan-2-ylmethyl)ethanamine. PubChem. [Link]
-
Tetrahydrofurfuryl alcohol. PubChem. [Link]
-
2-Methyltetrahydrofuran (2-MethylTHF). Monument Chemical. [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]
-
Preparation of TMTHF. PubChem. [Link]
-
Furan, tetrahydro-2-methyl-. NIST WebBook. [Link]
-
Viridisol M (CAS 96-47-9). Minasolve. [Link]
-
Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers from 5-Hydroxymethylfurfural. ResearchGate. [Link]
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- 2. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine Spill Management
This guide provides comprehensive, technically grounded procedures for safely handling spills of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. It is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols. The information herein is designed to supplement, not replace, your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS).
Immediate Actions in Case of a Spill
The initial response to a chemical spill is critical for ensuring personnel safety and minimizing environmental impact. The following flowchart outlines the immediate steps to be taken.
Caption: A step-by-step workflow for the cleanup of a small-scale this compound spill.
3. Required Materials:
| Material | Purpose |
| Chemical-resistant gloves, safety goggles, face shield, lab coat | Personal Protective Equipment |
| 5% v/v Acetic Acid Solution | Neutralizing Agent |
| Vermiculite, sand, or commercial absorbent pads | Containment and Absorption |
| pH indicator strips | Verification of Neutralization |
| Scoop and dustpan (non-sparking) | Collection of solid waste |
| Labeled, sealable waste container | Waste disposal |
| Mild detergent and water | Decontamination |
4. Post-Cleanup:
-
Thoroughly wash hands and any exposed skin with soap and water after removing PPE.
-
Document the spill and the cleanup procedure according to your laboratory's protocols.
Incompatible Materials and Decomposition Hazards
References
-
Pottenger, L. H., et al. (2014). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical reviews in toxicology, 44(4), 337-363. Available at: [Link]
-
TransFurans Chemicals bvba. EU SAFETY DATA SHEET according to Regulation (EC) N° 1907/2006: 2-methyltetrahydrofuran. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine and Structurally Related Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking the Structural Nuances
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a tertiary amine featuring a unique combination of structural motifs: a flexible, oxygen-containing methoxyethyl group and a more rigid, cyclic ether in the form of a tetrahydrofuran (THF) methyl group. This distinct architecture suggests a nuanced reactivity profile, balancing steric hindrance, basicity, and potential coordinating capabilities.
In drug development and organic synthesis, the choice of a tertiary amine is critical. It can function as a base, catalyst, or a structural component of a final active pharmaceutical ingredient (API). Its performance is dictated by a delicate interplay of electronic effects (which determine basicity) and steric effects (which influence nucleophilicity and accessibility).[1][2] This guide will compare the target molecule with three well-established tertiary amines—Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and N-Ethylmorpholine—to highlight its potential advantages and applications.
Physicochemical Property Comparison
The fundamental properties of a tertiary amine dictate its behavior in a reaction environment. Basicity, measured by the pKa of the conjugate acid, determines its ability to act as a proton scavenger.[3][4] Steric bulk, boiling point, and solubility further define its suitability for specific reaction conditions and workup procedures.
| Property | This compound | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | N-Ethylmorpholine |
| Structure |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | |||
| Molecular Weight ( g/mol ) | 159.23[5] | 101.19[6] | 129.24 | 115.17[7] |
| pKa (of conjugate acid) | Estimated 8.5 - 9.5 | 10.75[3][6] | ~11[8] | 7.7[9] |
| Boiling Point (°C) | No data available | 89.5[6] | 127[10][11] | 139[12][7] |
| Key Features | Chiral, two ether linkages, moderate sterics | Acyclic, minimal sterics, high basicity | Acyclic, high steric hindrance, non-nucleophilic base | Cyclic ether, lower basicity, water-miscible |
Performance Analysis in Key Applications
Role as a Non-Nucleophilic Base in Synthesis
In many organic reactions, such as eliminations or protecting group manipulations, a base is required to neutralize acidic byproducts without acting as a nucleophile and causing unwanted side reactions.[13] Steric hindrance around the nitrogen atom is the primary factor that determines non-nucleophilicity.[2]
Comparative Insight:
-
DIPEA (Hünig's Base) is the archetypal non-nucleophilic base.[11][13] Its two isopropyl groups effectively shield the nitrogen lone pair from attacking electrophilic centers, while its high basicity (pKa ~11) makes it an excellent proton scavenger.[8][10]
-
Triethylamine (TEA) , with its less bulky ethyl groups, is a strong base but can exhibit nucleophilic behavior, leading to side products in sensitive reactions.[6][14]
-
N-Ethylmorpholine is a weaker base (pKa ~7.7) and is often used when a milder base is required.[12][9] Its cyclic nature imparts a defined conformation.
-
This compound is expected to be a moderately strong, non-nucleophilic base. The combination of the methoxyethyl and THF-methyl groups provides significant steric bulk around the nitrogen, likely preventing nucleophilic attack in a manner similar to, but perhaps less pronounced than, DIPEA.
Experimental Workflow: Dehydrohalogenation
A common application for a non-nucleophilic base is in the dehydrohalogenation of an alkyl halide to form an alkene. The base removes a proton, facilitating the elimination of the halide.
Caption: E2 Elimination Mechanism using a Tertiary Amine Base.
Protocol: Representative Dehydrohalogenation
-
Setup: To a solution of the alkyl halide (1.0 eq) in a suitable aprotic solvent (e.g., 2-Methyltetrahydrofuran, a greener alternative to THF) under an inert atmosphere (N₂), add the tertiary amine base (1.5 eq).[15][16]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the precipitated ammonium salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure alkene.
This self-validating protocol uses in-process controls (TLC/GC-MS) to ensure reaction completion and standard purification techniques to verify product identity and purity.
Role as a Hemilabile Ligand in Catalysis
The presence of ether oxygen atoms in this compound introduces an intriguing possibility: its use as a hemilabile ligand in transition metal catalysis.[17] Hemilabile ligands contain both a strong and a weak coordinating group.[18] The weak donor (in this case, the ether oxygen) can reversibly bind and dissociate from the metal center, opening a coordination site for a substrate to react and then re-coordinating to stabilize the catalyst.[18][19][20] This dynamic behavior can enhance catalyst activity and stability.[19]
Comparative Insight:
-
TEA and DIPEA lack secondary coordinating atoms and function primarily through their nitrogen donor site.
-
N-Ethylmorpholine has a cyclic ether oxygen, but its rigid structure may limit its flexibility to coordinate effectively compared to the acyclic ether in the target molecule.
-
This compound possesses two potential secondary coordinating sites: the methoxy oxygen and the THF oxygen. This multi-dentate capability could offer unique advantages in stabilizing catalytic intermediates.
Sources
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- 8. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
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A Comparative Analysis of Bioactivity: N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) and Classical Monoamine Oxidase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine oxidase (MAO) activity remains a cornerstone of therapeutic strategies for a spectrum of neurological and psychiatric disorders. This guide provides an in-depth comparative analysis of the emerging compound, N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), with the classical and well-characterized MAO inhibitors, clorgyline and l-deprenyl (selegiline). We will delve into their differential bioactivities, explore the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their own investigations.
Introduction: The Rationale for MAO Inhibition and the Emergence of F2MPA
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of key neurotransmitters, including dopamine, norepinephrine, and serotonin. Their inhibition can elevate the synaptic availability of these monoamines, a mechanism that has proven effective in the treatment of depression and Parkinson's disease.
Clorgyline, a selective and irreversible inhibitor of MAO-A, and l-deprenyl, a selective and irreversible inhibitor of MAO-B, represent the gold standard for their respective enzyme targets. However, the quest for novel MAO inhibitors with improved pharmacological profiles continues. F2MPA has emerged as a compound of interest due to its potential as a cognitive enhancer with MAO inhibitory properties.[1] This guide will dissect the nuances of F2MPA's bioactivity in direct comparison to these classical inhibitors.
Comparative Bioactivity: A Head-to-Head Analysis
The primary bioactivity of these compounds lies in their ability to inhibit MAO enzymes. However, the selectivity and potency of this inhibition, as well as their downstream effects on neurotransmitter levels and synaptic plasticity, reveal critical differences.
Monoamine Oxidase Inhibition Profile
The inhibitory potential of F2MPA, clorgyline, and l-deprenyl against MAO-A and MAO-B is a key determinant of their pharmacological effects. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Compound | Target Enzyme | IC50 | Ki | Selectivity | Reference |
| F2MPA | MAO-B | ~5.7 µM | - | Selective for MAO-B | [2] |
| Clorgyline | MAO-A | - | 0.054 µM | Highly selective for MAO-A | [3][4] |
| l-Deprenyl | MAO-B | - | - | Highly selective for MAO-B | [5] |
Note: Specific IC50 and Ki values can vary depending on the experimental conditions and enzyme source.
Expertise & Experience: The choice of a fluorometric assay utilizing kynuramine as a substrate is a robust and sensitive method for determining MAO activity.[3][6][7][8] Kynuramine is a non-selective substrate for both MAO-A and MAO-B, and its enzymatic conversion to 4-hydroxyquinoline produces a fluorescent signal that is directly proportional to enzyme activity. The selectivity of the test compounds is then determined by comparing their inhibitory effects in the presence of specific inhibitors for the other isoform.
Effects on Monoamine Levels: An In Vivo Perspective
The ultimate goal of MAO inhibition in a therapeutic context is to modulate neurotransmitter concentrations in the brain. In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular monoamine levels in specific brain regions of freely moving animals.[9][10][11][12][13]
| Compound | Brain Region | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Reference |
| F2MPA | Striatum, Hippocampus | ↑ | ↑ | ↑ | [1] |
| Clorgyline | Striatum, Cortex | ↑ | ↑ | ↑↑ | [10][14] |
| l-Deprenyl | Striatum | ↑↑ | - | - | [15] |
Key: ↑ - Increase, ↑↑ - Marked Increase, - - No significant change.
Trustworthiness: The self-validating nature of an in vivo microdialysis experiment lies in the establishment of a stable baseline of neurotransmitter levels before drug administration. This baseline serves as an internal control for each animal, and the subsequent changes observed post-drug administration can be confidently attributed to the pharmacological action of the compound.
Impact on Synaptic Plasticity: The Case of Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, characterized by a persistent strengthening of synapses. The ability of a compound to modulate LTP is often indicative of its potential cognitive-enhancing effects. Hippocampal slice electrophysiology is the gold standard for studying LTP.[14][15][16][17][18]
F2MPA has been shown to enhance basal synaptic transmission and potentiate LTP in the dentate gyrus of the hippocampus.[1][2] This effect is thought to be mediated by the increased availability of monoamines, which act as neuromodulators to facilitate synaptic plasticity. The effects of clorgyline and l-deprenyl on LTP are less well-defined and can be context-dependent, often linked to their broader effects on neuronal excitability.
Unveiling the Mechanism: Beyond MAO Inhibition
While the primary mechanism of action for these compounds is MAO inhibition, emerging evidence suggests the existence of secondary, off-target effects that may contribute to their overall pharmacological profile.
l-Deprenyl: Notably, l-deprenyl has been reported to possess neuroprotective properties that are independent of its MAO-B inhibitory activity.[19] These effects are thought to involve the modulation of apoptotic pathways and the stabilization of mitochondrial function.
F2MPA: The potential for secondary mechanisms of action for F2MPA is an active area of investigation. Its structural similarity to other neuroactive compounds suggests that it may interact with other receptors or signaling pathways, which could contribute to its observed cognitive-enhancing effects. Further research is warranted to fully elucidate these possibilities.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Clorgyline (selective MAO-A inhibitor)
-
l-Deprenyl (selective MAO-B inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve kynuramine in potassium phosphate buffer to a final concentration of 200 µM.
-
Prepare serial dilutions of the test compound, clorgyline, and l-deprenyl in the buffer.
-
Dilute MAO-A and MAO-B enzymes in the buffer to a working concentration that yields a linear reaction rate.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 50 µL of the test compound or reference inhibitor at various concentrations. Include a control with buffer only.
-
-
Initiate Reaction:
-
Add 100 µL of the kynuramine solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory activity.
Protocol 2: In Vivo Microdialysis for Monoamine Measurement
This protocol describes the procedure for measuring extracellular monoamine levels in the brain of awake, freely moving rats.[9][10][11][12][13]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds (F2MPA, clorgyline, l-deprenyl)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant the microdialysis probe into the target brain region (e.g., striatum or hippocampus) using stereotaxic coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Connect the microdialysis probe to the perfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of monoamine levels (at least 3-4 consecutive samples), administer the test compound via the appropriate route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the concentration of each monoamine in the dialysate samples.
-
Express the post-drug monoamine levels as a percentage of the pre-drug baseline levels.
-
In Vivo Microdialysis Workflow
Caption: Workflow for assessing synaptic plasticity.
Conclusion and Future Directions
This comparative guide has illuminated the distinct and overlapping bioactivities of F2MPA, clorgyline, and l-deprenyl. While all three compounds effectively modulate the monoaminergic system through MAO inhibition, their selectivity, potency, and downstream effects on neurochemistry and synaptic plasticity differ significantly.
F2MPA presents itself as a promising research tool and potential therapeutic lead, particularly in the context of cognitive enhancement. Its ability to potentiate LTP warrants further investigation into its efficacy in models of learning and memory.
Future research should focus on:
-
Elucidating the full mechanistic profile of F2MPA: Investigating potential off-target effects and secondary signaling pathways will provide a more complete understanding of its bioactivity.
-
Direct, head-to-head comparative studies: Conducting comprehensive in vivo studies that directly compare the effects of F2MPA, clorgyline, and l-deprenyl on a wider range of behavioral and neurochemical parameters will be crucial for defining their relative therapeutic potential.
-
Exploring the therapeutic window of F2MPA: Determining the optimal dose range for cognitive enhancement while minimizing potential side effects will be essential for its translation into a clinical setting.
By providing a robust framework for understanding and experimentally interrogating the bioactivity of these compounds, this guide aims to accelerate the discovery and development of novel therapeutics for neurological and psychiatric disorders.
References
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A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinica Chimica Acta.
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In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments.
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Application Notes and Protocols for Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format. Benchchem.
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Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. CSH Protocols.
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Application Notes: High-Throughput Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using Kynuramine Dihydrochloride. Benchchem.
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Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A. Journal of Medicinal Chemistry.
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In Vivo Brain Microdialysis of Monoamines. ResearchGate.
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Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Nature Experiments.
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LTP experiments on Acute Hippocampus Slices. Multi Channel Systems.
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An improved fluorimetric assay for brain monoamine oxidase. Journal of Pharmacological Methods.
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Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. SpringerLink.
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The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions. Learning & Memory.
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Hippocampal slice electrophysiology. G2C Online.
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In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology.
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In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Oxford Academic.
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Selegiline ( l-deprenyl ) : synthesis. ProfessorQ.
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N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): a potential cognitive enhancer with MAO inhibitor properties. CNS Neuroscience & Therapeutics.
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Comparative analysis of the neurochemical profile and MAO inhibition properties of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. ACS Chemical Neuroscience.
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Deprenyl. Wikipedia.
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Clorgyline (hydrochloride). Abcam.
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Selegiline. Wikipedia.
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N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. PubChem.
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Monoamine Oxidase Assay Kit. R&D Systems.
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N-(Furan-2-ylmethyl)-N-methylprop-2-en-1-amine. MySkinRecipes.
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An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine. Benchchem.
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N,N-diethyl-1-(2-furyl)-2-methyl-1-propen-1-amine. ChemSynthesis.
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The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance. INHN.
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Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate.
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A Comparative Guide to the Definitive Structural Confirmation of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine: Why X-ray Crystallography Reigns Supreme
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a heterocyclic amine with potential applications in medicinal chemistry, precise structural confirmation is not merely an academic exercise but a critical step in understanding its reactivity, biological interactions, and potential as a therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices and provide a framework for selecting the most appropriate analytical methodology.
The Imperative for Unambiguous Structure: Beyond Connectivity
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the connectivity and molecular weight of a newly synthesized compound, they often fall short of providing the precise spatial arrangement of atoms. For a molecule like this compound, which possesses stereogenic centers and conformational flexibility, understanding the exact 3D geometry is crucial. X-ray crystallography provides this definitive insight, revealing bond lengths, bond angles, and torsional angles with unparalleled accuracy.
X-ray Crystallography: A Definitive Glimpse into the Molecular World
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1][2] The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The electrons in the molecule scatter the X-rays, and the constructive and destructive interference of these scattered waves produces a unique diffraction pattern that is directly related to the arrangement of atoms in the crystal lattice.
The Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that requires patience and precision.
Detailed Experimental Protocol: X-ray Crystallography of this compound
1. Synthesis and Purification:
-
The synthesis of this compound can be achieved via reductive amination of tetrahydrofuran-2-carbaldehyde with 2-methoxyethylamine, using a reducing agent such as sodium borohydride.[3]
-
Crucially, the crude product must be purified to a high degree (>95%), as impurities can inhibit crystallization.[4] Column chromatography on silica gel is a suitable purification method.
2. Crystallization:
-
The choice of solvent is critical. A good solvent will dissolve the compound when heated but allow it to slowly precipitate as the solution cools.[5] For small organic amines, solvents like ethanol, isopropanol, or solvent mixtures such as ethyl acetate/hexane are often successful.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this solution in a larger, sealed container with a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote crystal growth.[6]
3. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
4. Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other techniques offer valuable and often complementary information.
| Technique | Principle | Information Gained | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | X-ray diffraction from a single crystal | Precise 3D structure, bond lengths/angles, stereochemistry, packing | Crystalline solid | Unambiguous 3D structure | Requires single crystals, can be time-consuming |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity, chemical environment of atoms, solution-state conformation | Solution (mg scale) | Excellent for connectivity, non-destructive | Indirect 3D information, can be complex to interpret |
| Mass Spectrometry | Ionization and mass-to-charge ratio measurement | Molecular weight, elemental composition, fragmentation pattern | Solid or solution (µg-ng scale) | High sensitivity, confirms molecular formula | No 3D structural information |
| Computational Chemistry | Quantum mechanical calculations | Predicted 3D structure, conformational analysis, electronic properties | In silico | Provides theoretical insight, can guide experiments | Predictive, requires experimental validation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H and ¹³C NMR are essential for confirming the presence of the key functional groups.[3] One would expect to see characteristic signals for the methoxy group, the ethyl chain, and the tetrahydrofuran ring.[3][7] While 2D NMR techniques like COSY and HSQC can establish connectivity, determining the relative stereochemistry of the tetrahydrofuran ring can be challenging without crystallographic data.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would readily confirm the molecular weight of the target compound by observing the [M+H]⁺ ion.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further corroborating the molecular formula.[2] However, MS provides no information about the 3D arrangement of the atoms.
Computational Chemistry
Density Functional Theory (DFT) calculations can be employed to predict the lowest energy conformation of this compound.[8][9] This can be a valuable tool for understanding the molecule's preferred shape in the gas phase or in solution. However, these are theoretical models and must be validated by experimental data, with X-ray crystallography being the ultimate benchmark.
The Decision-Making Framework
The choice of analytical technique depends on the specific question being asked.
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. While NMR and MS are essential for routine characterization and confirmation of synthesis, they cannot provide the high-resolution, three-dimensional structural information that is critical for understanding the molecule's properties and potential applications. The investment in obtaining high-quality crystals and performing a crystallographic analysis is justified by the unparalleled level of structural detail and certainty it provides, laying a solid foundation for further research and development.
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Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches | ACS Omega. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Purity Validation of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a secondary amine featuring both cyclic and linear ether functionalities, represents a class of novel building blocks where the absence of established analytical monographs necessitates a first-principles approach to purity validation.[1][2]
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this specific compound. We will dissect the rationale behind critical methodological choices, present a detailed experimental protocol, and objectively compare the performance of HPLC against alternative techniques like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[3][4][5]
Method Development Strategy: Taming a Challenging Analyte
The chemical structure of this compound presents several analytical challenges. As a secondary amine, it is basic and prone to strong interactions with residual silanols on standard silica-based columns, leading to poor peak shape (tailing).[6][7] Furthermore, it lacks a significant chromophore, making high-sensitivity UV detection problematic.[8] Our strategy is therefore built on mitigating these issues from the outset.
The Chromatographic Workflow
The logical flow for developing a validated purity method involves a systematic progression from initial parameter selection to formal validation against internationally recognized standards.
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: A Validated HPLC Method
This protocol is a robust starting point for the analysis. The causality behind each parameter is critical for understanding and troubleshooting the method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
Chromatographic Conditions:
-
Column: A base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is selected. The end-capping on these columns minimizes free silanol groups, which is essential for achieving symmetrical peaks for basic compounds like amines.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, masking silanol activity and ensuring the amine is protonated, leading to sharper, more reproducible peaks.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 210 nm. Since the analyte lacks a strong chromophore, detection is performed at a low wavelength where the amine functional group exhibits some absorbance. This necessitates high-purity solvents to minimize baseline noise.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of 0.5 mg/mL.
Rationale for Derivatization (Optional but Recommended): For trace-level impurity analysis or when higher sensitivity is required, pre-column derivatization is the method of choice.[8][9] Reagents like o-Phthalaldehyde (OPA) react with primary and secondary amines to yield highly fluorescent derivatives, allowing for fluorescence detection with significantly lower detection limits.[8][10] This would require a change in detector and modification of the sample preparation step, but provides a powerful alternative for impurity profiling.
System Validation: Ensuring Trustworthiness and Compliance
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][11] The core validation parameters are defined by ICH guidelines.[3][5][12]
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A Senior Application Scientist's Guide to the ¹H/¹³C NMR Signal Assignment of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of rigorous scientific inquiry. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis and predicted ¹H and ¹³C NMR signal assignments for N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a compound of interest in various chemical research domains. In the absence of a complete, publicly available experimental spectrum for this specific molecule, this guide leverages a predictive approach grounded in the fundamental principles of NMR spectroscopy and comparative data from analogous molecular fragments.
Molecular Structure and Atom Numbering
A clear and unambiguous numbering system is crucial for the accurate assignment of NMR signals. The molecular structure of this compound and the atom numbering scheme used throughout this guide are presented below.
Figure 1. Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Signal Assignments
The predicted ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets arising from the protons in distinct chemical environments. The predicted chemical shifts (in ppm, relative to a standard reference like TMS), multiplicities, and coupling constants (J, in Hz) are summarized in the table below.
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1', H1'' | 3.60 - 3.70 | m | - | Protons on the carbon adjacent to the tetrahydrofuran oxygen are deshielded. |
| H2' | 3.95 - 4.10 | m | - | The proton on the chiral center is deshielded by the adjacent oxygen and nitrogen atoms. |
| H3', H3'' | 1.80 - 1.95 | m | - | Methylene protons on the tetrahydrofuran ring. |
| H4', H4'' | 1.50 - 1.65 | m | - | Methylene protons on the tetrahydrofuran ring, furthest from the oxygen. |
| H5', H5'' | 2.55 - 2.70 | m | - | Methylene protons adjacent to the nitrogen atom. |
| H6', H6'' | 2.70 - 2.85 | t | ~5-7 | Methylene protons adjacent to the nitrogen and the methoxy group. |
| H7', H7'' | 3.40 - 3.50 | t | ~5-7 | Methylene protons adjacent to the methoxy group oxygen. |
| H8 | 3.30 | s | - | Protons of the methoxy group, appearing as a sharp singlet. |
Predicted ¹³C NMR Signal Assignments
The predicted ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The predicted chemical shifts are detailed in the following table.
| Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1' | 68.0 - 69.0 | Carbon atom in the tetrahydrofuran ring bonded to the ring oxygen. |
| C2' | 78.0 - 80.0 | Chiral carbon atom bonded to the ring oxygen and the methylene bridge. |
| C3' | 28.0 - 30.0 | Methylene carbon in the tetrahydrofuran ring. |
| C4' | 25.0 - 27.0 | Methylene carbon in the tetrahydrofuran ring. |
| C5' | 55.0 - 57.0 | Methylene carbon adjacent to the nitrogen atom. |
| C6' | 52.0 - 54.0 | Methylene carbon in the methoxyethyl chain adjacent to the nitrogen. |
| C7' | 71.0 - 73.0 | Methylene carbon in the methoxyethyl chain adjacent to the oxygen. |
| C8' | 58.0 - 60.0 | Methoxy group carbon. |
Rationale and Comparative Analysis
The predicted chemical shifts are derived from established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds for which experimental data is available.
-
Tetrahydrofuran Moiety : The chemical shifts for the tetrahydrofuran ring protons and carbons are estimated based on data for tetrahydrofuran itself and substituted derivatives.[1][2] The protons on the carbons adjacent to the oxygen (H1' and the methine H2') are expected to be the most downfield due to the deshielding effect of the electronegative oxygen atom. The carbon signals are assigned based on their proximity to the oxygen, with C1' and C2' being the most deshielded.
-
N-(2-methoxyethyl) Moiety : The signals for the methoxyethyl group are predicted by comparison with data for 2-methoxyethylamine.[3][4] The methylene groups (H6' and H7') will appear as triplets due to coupling with each other, with the protons on the carbon adjacent to the oxygen (H7') being more deshielded. The methoxy protons (H8) will be a characteristic singlet.
-
Methylene Bridge (C5') : The protons on the methylene bridge (H5') connecting the tetrahydrofuran ring to the nitrogen are expected to be diastereotopic due to the adjacent chiral center (C2'). This may result in a more complex multiplet than a simple triplet.
Key NMR Correlations for Structural Confirmation
Two-dimensional (2D) NMR experiments are invaluable for confirming the proposed assignments. The following diagram illustrates the expected key correlations in a ¹H-¹H COSY and a ¹H-¹³C HSQC experiment.
Sources
Bioactivity differences between N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine and its benzyl analogs
An In-Depth Comparative Guide to the Bioactivity of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine and its Benzyl Analogs: A Medicinal Chemistry Perspective
Introduction: The Tale of Two Rings
In the intricate world of drug design, the modification of a chemical scaffold by a single functional group can profoundly alter its biological activity. This principle, the cornerstone of Structure-Activity Relationship (SAR) studies, allows medicinal chemists to fine-tune molecules for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[1][2][3][4][5] This guide delves into a compelling SAR case study, comparing This compound (hereafter referred to as the THF Analog ) with its conceptual counterpart, N-benzyl-N-(2-methoxyethyl)amine (the Benzyl Analog ).
While direct comparative biological data for these specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry to predict and rationalize the significant differences in their bioactivity. The core of our analysis lies in the substitution of the flexible, polar, aliphatic tetrahydrofurfuryl (THF) moiety with the rigid, nonpolar, aromatic benzyl group. By dissecting their likely physicochemical properties, pharmacokinetic behaviors (ADME), and pharmacodynamic interactions, we can construct a robust, predictive model of their divergent biological profiles. This analysis serves as a valuable framework for researchers engaged in scaffold hopping and lead optimization.
Part 1: A Comparative Analysis of Physicochemical and Pharmacokinetic (ADME) Profiles
The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These are, in turn, dictated by fundamental physicochemical characteristics like lipophilicity, solubility, and metabolic stability.[6]
Lipophilicity: The Gateway to Absorption and Distribution
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid versus an aqueous environment.[7][] It is a critical determinant of oral absorption, membrane permeability, plasma protein binding, and volume of distribution.[]
-
THF Analog: The tetrahydrofuran ring is a saturated, polar heterocycle. The presence of the ether oxygen atom increases its polarity and capacity for hydrogen bonding with water, suggesting a lower lipophilicity.
-
Benzyl Analog: The benzene ring is a non-polar, hydrophobic aromatic system. Its replacement of the THF ring will significantly increase the molecule's overall lipophilicity.
This fundamental difference has profound implications. While the increased lipophilicity of the Benzyl Analog might enhance its ability to cross lipid membranes (like the intestinal wall or the blood-brain barrier), it could also lead to decreased aqueous solubility, increased plasma protein binding, and potentially greater accumulation in adipose tissue.[9]
| Property | THF Analog | Benzyl Analog | Predicted Outcome & Rationale |
| Predicted logP | Lower | Higher | The aromatic benzyl group is significantly more hydrophobic than the aliphatic THF ring. |
| Aqueous Solubility | Higher | Lower | The polar ether oxygen in the THF ring enhances interaction with water. |
| Membrane Permeability | Moderate | Higher | Increased lipophilicity generally favors passive diffusion across lipid bilayers. |
| Plasma Protein Binding | Lower | Higher | Highly lipophilic compounds tend to bind more extensively to albumin in the blood. |
Metabolic Stability: A Question of Chemical Vulnerability
The liver is the body's primary metabolic hub, employing a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, to modify and clear foreign compounds.[10][11] The structural differences between our two analogs present distinct metabolic vulnerabilities.
-
Benzyl Analog: The aromatic ring is a prime substrate for CYP-mediated oxidation, typically leading to the formation of phenolic metabolites (aromatic hydroxylation). The benzylic carbon (the -CH2- linker) is also susceptible to oxidation.
-
THF Analog: The aliphatic THF ring is subject to aliphatic hydroxylation at various positions. The ether linkage within the ring is also a potential site for oxidative cleavage, which would open the ring.
Furthermore, the N-(2-methoxyethyl) side chain is common to both molecules and represents another potential metabolic soft spot, likely through O-dealkylation of the methoxy group. The Benzyl Analog's higher lipophilicity may also lead to more extensive sequestration within hepatocytes, potentially increasing its overall metabolic clearance rate.
| Parameter | THF Analog | Benzyl Analog | Predicted Outcome & Rationale |
| Primary Metabolic Pathway | Aliphatic hydroxylation, Ring opening | Aromatic hydroxylation, Benzylic oxidation | Benzene rings are classic substrates for CYP-mediated aromatic oxidation. |
| Predicted Metabolic Stability | Potentially Higher | Potentially Lower | Aromatic rings are often metabolic "soft spots" that are readily oxidized by CYP enzymes. |
| Key Metabolizing Enzymes | CYP Isoforms (e.g., CYP3A4, 2D6) | CYP Isoforms (e.g., CYP3A4, 2D6, 2C9) | Both would be subject to Phase I oxidation, but the benzyl group is a known substrate for multiple CYPs. |
Workflow & Experimental Protocols
To experimentally validate these predictions, a series of standardized in vitro assays are essential.
Experimental Workflow: From Prediction to Validation
Caption: A streamlined workflow for the experimental validation of predicted bioactivity differences.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol represents the "gold standard" for direct logP measurement.[7]
-
Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Dissolution: Accurately weigh and dissolve a small amount of the test compound (THF or Benzyl Analog) in the n-octanol phase.
-
Partitioning: Add an equal volume of the aqueous buffer to the n-octanol solution in a sealed flask.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[12]
-
Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of drug metabolism by Phase I enzymes.[10][13][14]
-
Reagent Preparation:
-
Incubation Setup:
-
In a 96-well plate, pre-warm the microsome suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to the wells. Include a negative control without NADPH.[10]
-
-
Time Course Sampling:
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]
Part 2: A Comparative Analysis of Pharmacodynamic Profiles
Pharmacodynamics describes the interaction of a drug with its molecular target. The THF and Benzyl groups offer fundamentally different chemical functionalities for receptor binding.
-
Benzyl Analog: The planar, electron-rich aromatic ring is perfectly suited for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. It can also engage in favorable hydrophobic interactions . N-benzyl substitution on phenethylamine scaffolds has been shown to significantly increase binding affinity at certain serotonin receptors, highlighting the importance of this moiety.[15]
-
THF Analog: The key feature of the THF ring is the ether oxygen, which can act as a hydrogen bond acceptor . Unlike the rigid benzyl group, the THF ring and its connection to the nitrogen are flexible, allowing the molecule to adopt various conformations to better fit the topology of a binding site. This conformational flexibility can be entropically favorable for binding. Bioactive compounds containing a THF ring are common in nature and FDA-approved drugs.[16][17]
The choice between these two analogs would depend heavily on the known or hypothesized nature of the target's binding site. If the pocket is known to be rich in aromatic residues, the Benzyl Analog would be a logical choice. If hydrogen bonding and conformational adaptability are deemed more critical, the THF Analog would be preferred.
| Interaction Type | THF Analog | Benzyl Analog | Rationale |
| π-π Stacking | Not possible | Favorable | Requires an aromatic system to interact with aromatic amino acid side chains. |
| Hydrophobic Interactions | Moderate | Strong | The non-polar benzene ring is ideal for interactions in greasy pockets. |
| Hydrogen Bonding | H-bond Acceptor | Not possible | The THF ether oxygen can accept a hydrogen bond from a donor group in the receptor. |
| Conformational Flexibility | High | Low | The aliphatic THF ring has greater rotational freedom than the rigid planar benzyl ring. |
Hypothetical Receptor Binding Interactions
Caption: Potential binding modes of the Benzyl vs. THF analogs in a hypothetical receptor pocket.
Protocol 3: General Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a non-labeled compound (the "competitor," i.e., our analogs) by measuring its ability to displace a labeled ligand from a receptor.[18][19][20][21]
-
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compounds: Serial dilutions of the THF and Benzyl Analogs.
-
Assay Buffer: Buffer optimized for receptor binding.
-
-
Assay Setup: In a 96-well plate, combine the receptor source, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[19]
-
Controls:
-
Total Binding: Wells containing receptor and radioligand only.
-
Non-specific Binding (NSB): Wells containing receptor, radioligand, and a high concentration of a known, non-labeled ligand to saturate all specific binding sites.[19]
-
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically done by vacuum filtration through a glass fiber filtermat, which traps the membranes but allows the unbound ligand to pass through.[18]
-
Detection: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the competitor that inhibits 50% of specific binding). The binding affinity (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Part 3: Plausible Synthetic Routes
The synthesis of both analogs is straightforward and can likely be accomplished via reductive amination.
-
THF Analog Synthesis: The reaction would involve combining 2-methoxyethylamine with tetrahydrofuran-2-carbaldehyde. The resulting imine intermediate is then reduced in situ using a reducing agent like sodium borohydride to yield the final this compound.[22]
-
Benzyl Analog Synthesis: A similar process would be used, reacting 2-methoxyethylamine with benzaldehyde, followed by reduction, to yield N-benzyl-N-(2-methoxyethyl)amine.
Conclusion
The seemingly simple exchange of a tetrahydrofurfuryl group for a benzyl group precipitates a cascade of changes that are predicted to fundamentally alter the bioactivity of the parent amine. The Benzyl Analog is anticipated to be more lipophilic, more permeable, and more susceptible to aromatic metabolism, while its interactions with a target receptor would be dominated by hydrophobic and π-stacking forces. Conversely, the THF Analog is predicted to be more water-soluble and conformationally flexible, with its target interactions potentially guided by hydrogen bonding.
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Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Available from: [Link]
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Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Available from: [Link]
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The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PubMed Central. Available from: [Link]
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A Comparative Guide to PARP Inhibitors: Cross-Referencing Experimental Data for Niraparib (CAS 1038915-60-4) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comprehensive, data-driven comparison of Niraparib (CAS 1038915-60-4), a potent PARP1/PARP2 inhibitor, with other leading alternatives such as Olaparib, Rucaparib, and Talazoparib. By cross-referencing key experimental data, we aim to offer an objective resource for researchers and clinicians to inform their experimental design and therapeutic strategies.
The Central Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells harboring mutations in genes responsible for homologous recombination (HR) repair, such as BRCA1 and BRCA2, the inhibition of PARP creates a synthetic lethal scenario.[2][3] When PARP is inhibited, unrepaired SSBs accumulate and degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] The HR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[3][4]
Beyond enzymatic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of the break.[3][5][6][7] This trapped PARP-DNA complex is highly cytotoxic and is a significant contributor to the antitumor activity of these drugs.[3][5][6] The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall efficacy.
Comparative Analysis of Leading PARP Inhibitors
The selection of a PARP inhibitor for research or clinical application often depends on a nuanced understanding of its potency, selectivity, trapping efficiency, and pharmacokinetic profile. Below, we present a comparative analysis of Niraparib, Olaparib, Rucaparib, and Talazoparib based on published experimental data.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. For PARP inhibitors, lower IC50 values against PARP1 and PARP2 indicate higher enzymatic inhibitory potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Notes |
| Niraparib | 3.8[1][8] | 2.1[1][8] | Highly selective for PARP1 and PARP2, with at least 100-fold selectivity over other PARP family members.[8] |
| Olaparib | ~0.5 - 1[9] | ~0.5 - 1[9] | Potent inhibitor of both PARP1 and PARP2.[2][10] |
| Rucaparib | ~0.5 - 1[9] | ~0.5 - 1[9] | Potent inhibitor of PARP1.[11] |
| Talazoparib | ~0.5 - 1[9] | ~0.5 - 1[9] | Potent inhibitor of both PARP1 and PARP2.[12][13] |
Expert Insight: While all four inhibitors demonstrate nanomolar potency against PARP1 and PARP2, subtle differences in their IC50 values can influence their biological effects at therapeutic concentrations. It is crucial to consider these potencies in the context of the specific cellular models and experimental conditions being used.
PARP Trapping Efficiency
The ability to trap PARP on DNA is a distinguishing feature among these inhibitors and is thought to contribute significantly to their cytotoxicity.[3][14]
| Compound | PARP Trapping Potency Ranking |
| Talazoparib | Most Potent[3][14] |
| Niraparib | More potent than Olaparib and Rucaparib[14] |
| Olaparib | Less potent than Talazoparib and Niraparib[3][14] |
| Rucaparib | Similar to Olaparib[3][14] |
Expert Insight: The superior PARP trapping ability of Talazoparib suggests it may be particularly effective in cancers where this mechanism is a primary driver of cell death. The intermediate trapping potency of Niraparib positions it as a strong candidate with a balanced profile of enzymatic inhibition and trapping.
Preclinical Antitumor Activity in Xenograft Models
Preclinical studies in animal models provide valuable insights into the in vivo efficacy of these compounds.
| Compound | Antitumor Activity in BRCA-mutant Models | Antitumor Activity in BRCA-wildtype Models |
| Niraparib | Potent tumor growth inhibition.[8] | More potent tumor growth inhibition than olaparib in some models.[15] |
| Olaparib | Significant tumor growth inhibition.[2][10] | Less potent than Niraparib in some BRCAwt models.[15] |
| Rucaparib | Effective in BRCA-mutant models.[16][17] | Efficacy demonstrated in HRD-positive tumors.[17] |
| Talazoparib | Potent antitumor activity.[12][18] | Investigated in tumors with other HRR gene alterations.[18] |
Expert Insight: Niraparib's notable activity in BRCA-wildtype models suggests a broader potential clinical utility beyond just BRCA-mutated cancers, which is consistent with its clinical approvals.[19][20]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn affect its efficacy and safety.
| Compound | Key Pharmacokinetic Features |
| Niraparib | Orally bioavailable.[15] Crosses the blood-brain barrier with good sustainability in the brain.[8][15] Tumor exposure is significantly greater than plasma exposure at steady state.[15] |
| Olaparib | Orally bioavailable.[2][10] Tumor exposure is less than that observed in plasma.[15] |
| Rucaparib | Orally administered.[17][21] |
| Talazoparib | Orally available.[12][22] |
Expert Insight: Niraparib's favorable tumor-to-plasma concentration ratio and its ability to penetrate the blood-brain barrier are significant advantages, suggesting potential efficacy in treating brain metastases and a higher drug concentration at the tumor site.[8][15]
Comparative Clinical Adverse Effects
Understanding the safety profile of each inhibitor is crucial for clinical translation. The following table summarizes common grade 3 or higher adverse events reported in clinical trials.
| Adverse Event | Niraparib | Olaparib | Rucaparib | Talazoparib |
| Anemia | ~25%[14] | ~19-22%[14] | ~19%[14] | Increased risk compared to olaparib.[23] |
| Thrombocytopenia | ~34%[14][24] | ~1%[14] | ~5%[14] | Noted as a common toxicity.[25] |
| Neutropenia | ~20%[14] | ~5-8%[14] | ~7%[14] | Higher risk than olaparib.[23] |
Expert Insight: Hematological toxicities are a common class effect of PARP inhibitors.[14] Niraparib is associated with a higher incidence of thrombocytopenia, which may require dose modifications.[14][24] The differing toxicity profiles should be considered when selecting an inhibitor for a specific patient population or in combination therapies.
Experimental Protocols
To facilitate the cross-comparison of experimental data, we provide the following standardized protocols for key assays used in the characterization of PARP inhibitors.
In Vitro PARP Inhibition Assay (Biochemical)
This protocol outlines a method to determine the IC50 value of a PARP inhibitor against purified PARP enzymes.
Materials:
-
Purified recombinant PARP1 or PARP2 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (PARP inhibitors) at various concentrations
Procedure:
-
Coat streptavidin plates with biotinylated NAD+.
-
Prepare serial dilutions of the test PARP inhibitor.
-
In a separate plate, add the assay buffer, PARP enzyme, histone H1, and the diluted PARP inhibitor.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the reaction mixture to allow for PARylation of the histone substrate.
-
Transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated PAR polymer.
-
Wash the plate to remove unbound components.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate again.
-
Add the detection substrate and measure the signal (e.g., absorbance for HRP/TMB).
-
Plot the signal against the inhibitor concentration and calculate the IC50 value.
Cell-Based PARP Activity Assay
This assay measures the inhibition of PARP activity within whole cells.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant ovarian cancer cells)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MNNG)
-
Test compounds (PARP inhibitors) at various concentrations
-
Lysis buffer
-
ELISA-based PAR detection kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the PARP inhibitor for a specified time.
-
Induce DNA damage by adding a DNA damaging agent and incubate for a short period.
-
Lyse the cells to release the cellular components.
-
Use an ELISA-based kit to quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates.
-
Plot the PAR levels against the inhibitor concentration to determine the cellular IC50.
Colony Formation Assay
This long-term assay assesses the cytotoxic effect of PARP inhibitors on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (PARP inhibitors) at various concentrations
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the PARP inhibitor.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizing the Scientific Rationale
To further clarify the concepts discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of Niraparib and synthetic lethality in HR-deficient cells.
Caption: Workflow for a biochemical in vitro PARP inhibition assay.
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Efficacy Evaluation of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine and Its Analogs in Biological Assays: An Investigational Guide
An In-depth Technical Guide for Researchers
Introduction
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a tertiary amine characterized by the presence of a 2-methoxyethyl group and a tetrahydrofuran-2-ylmethyl substituent attached to a central nitrogen atom. The tetrahydrofuran motif is a key structural feature found in numerous biologically active compounds and approved pharmaceuticals, suggesting that this scaffold holds significant potential for drug discovery. This guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from the bioactivity of structurally related compounds. Furthermore, we present a detailed compendium of experimental protocols for key biological assays to enable researchers to systematically evaluate the efficacy of this compound and its analogs.
While direct efficacy data for this compound is not extensively available in peer-reviewed literature, the known biological activities of similar N-substituted tetrahydrofurfurylamines provide a strong rationale for investigating its potential in several key therapeutic areas. A review of N-hydroxy(tetrahydrofuran-2-yl)amines has indicated that this class of compounds can exhibit a range of biological effects, including lipoxygenase inhibition, as well as antioxidant, antitumor, and antibacterial activities. Additionally, studies on other N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have reported moderate antibacterial properties. These findings underscore the value of the tetrahydrofurfurylamine core in medicinal chemistry and provide a foundation for the potential biological profile of this compound.
This guide is designed to empower researchers, scientists, and drug development professionals with the necessary tools and knowledge to explore the therapeutic potential of this promising compound. We will delve into the methodologies of key in vitro assays, explaining the scientific principles behind each experimental choice and providing step-by-step protocols.
Potential Therapeutic Arenas for this compound
Based on the biological activities observed in structurally analogous compounds, the following areas represent promising avenues for the investigation of this compound:
-
Antioxidant Activity: The core structure may possess radical scavenging properties, which is a key attribute in combating oxidative stress-related diseases.
-
Anticancer Activity: Many therapeutic agents exert their effects by inducing cytotoxicity in cancer cell lines. The potential of this compound to modulate cell viability is a critical area of investigation.
-
Antimicrobial Activity: The reported antibacterial effects of similar compounds suggest that this compound could be a valuable lead in the development of new anti-infective agents.
Comparative Overview of Key Biological Assays
To systematically evaluate the biological efficacy of this compound, a panel of robust and well-established in vitro assays is recommended. The following table provides a comparative summary of the assays detailed in this guide.
| Assay | Principle | Endpoint Measured | Throughput | Key Advantages |
| DPPH Assay | Reduction of the stable free radical DPPH by an antioxidant. | Decrease in absorbance at 517 nm. | High | Simple, rapid, and cost-effective for screening antioxidant activity. |
| MTT Assay | Reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. | Absorbance of the solubilized formazan at ~570 nm. | High | Widely used for assessing cell viability and cytotoxicity. |
| MIC Assay | Determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | Visual inspection of turbidity or color change. | Medium to High | Provides a quantitative measure of antimicrobial potency. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the recommended biological assays.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable DPPH radical, resulting in a color change from purple to yellow.[1] The degree of discoloration, measured spectrophotometrically, is indicative of the compound's radical scavenging potential.[1]
Caption: Workflow for the DPPH Radical Scavenging Assay.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in a light-protected container.
-
Prepare a stock solution of the test compound, this compound, in a suitable solvent such as DMSO.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a stock solution of a positive control, such as ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well.
-
For the blank, use the solvent without the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for the MTT Cell Viability Assay.
-
Cell Seeding:
-
Seed the desired cell line (e.g., a cancer cell line for cytotoxicity testing) into a 96-well plate at an appropriate density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
During this incubation, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
-
Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the test compound, and Abs_control is the absorbance of the vehicle-treated cells.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This is a fundamental test for assessing the potency of a potential new antibiotic. The broth microdilution method is a common and efficient way to determine MIC values.[6]
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation of Materials:
-
Prepare a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and prepare a standardized inoculum (e.g., to 0.5 McFarland standard).
-
-
Assay Setup (Broth Microdilution):
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the microplate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates microbial growth.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[8]
-
Conclusion and Future Directions
While the direct biological efficacy of this compound remains to be fully elucidated, its chemical structure, which incorporates the privileged tetrahydrofuran scaffold, provides a compelling rationale for its investigation as a potential therapeutic agent. This guide offers a foundational framework for researchers to embark on a systematic evaluation of this compound's antioxidant, cytotoxic, and antimicrobial properties.
The detailed experimental protocols provided herein are intended to serve as a starting point for robust and reproducible in vitro screening. It is imperative that all experimental work is conducted with appropriate controls and statistical analysis to ensure the validity of the results.
Future research should focus on a comprehensive screening of this compound and a library of its analogs using the assays described in this guide. Promising lead compounds identified through these initial screens can then be advanced to more complex cellular and in vivo models to further characterize their efficacy, mechanism of action, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing class of molecules.
References
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National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. [Link]
-
MTT Assay. (2025, April 8). YouTube. [Link]
-
Aziz-ur-Rehman, et al. (n.d.). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]
-
YouTube. (2020, May 26). MTT Assay for Cell Viability. [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. [Link]
-
YouTube. (2020, May 26). MTT Assay for Cell Viability. [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
-
National Institutes of Health. (n.d.). synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. National Center for Biotechnology Information. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
YouTube. (2021, October 15). Cell Viability and Cytotoxicity determination using MTT assay. [Link]
-
National Institutes of Health. (n.d.). synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. National Center for Biotechnology Information. [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). [Link]
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MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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The Methoxyethyl Group: A Medicinal Chemist's Lever for Modulating Polarity and Enhancing Biological Activity
A Senior Application Scientist's Guide to Strategic Molecular Design and Evaluation
In the intricate dance of drug discovery, the strategic modification of a lead compound's structure is paramount to optimizing its pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of functional groups available to the medicinal chemist, the methoxyethyl group (-OCH2CH2OCH3) presents a unique and often advantageous tool for fine-tuning a molecule's properties. This guide provides an in-depth comparison of the methoxyethyl group with other common substituents, offering a rationale for its use and detailed experimental protocols for assessing its impact on compound polarity and biological activity.
The Methoxyethyl Moiety: A Balance of Polarity and Lipophilicity
The methoxyethyl group can be conceptualized as a hybrid of a hydrophilic ether and a lipophilic ethyl chain. This duality allows it to impart a nuanced effect on a molecule's overall polarity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Unlike simple alkyl groups (e.g., methyl, ethyl) which primarily increase lipophilicity, or a hydroxyl group which significantly increases polarity, the methoxyethyl group offers a more subtle modulation.
The oxygen atoms in the methoxyethyl group can act as hydrogen bond acceptors, contributing to aqueous solubility and potential interactions with biological targets.[2] However, the ethyl backbone provides a degree of lipophilicity, preventing a drastic increase in polarity that might hinder membrane permeability. This balancing act is often crucial for achieving the desired "drug-like" properties.
Comparative Analysis of Functional Groups on Polarity
To illustrate the distinct influence of the methoxyethyl group, let's consider a hypothetical parent molecule (Scaffold-R) and compare the predicted and experimental physicochemical properties upon substitution with different functional groups.
| Functional Group (R) | Predicted Effect on Polarity | Example Calculated logP | Example Aqueous Solubility (logS) | Key Characteristics |
| -H (Parent) | Baseline | 2.0 | -3.0 | Reference point |
| -CH3 (Methyl) | Increase Lipophilicity | 2.5 | -3.5 | Small, non-polar, increases van der Waals interactions. |
| -CH2CH3 (Ethyl) | Further Increase Lipophilicity | 3.0 | -4.0 | Larger than methyl, more significant increase in lipophilicity. |
| -OH (Hydroxyl) | Significantly Increase Polarity | 1.5 | -2.0 | Hydrogen bond donor and acceptor, greatly enhances water solubility. |
| -OCH3 (Methoxy) | Increase Polarity (less than -OH) | 1.8 | -2.5 | Hydrogen bond acceptor, introduces polarity without a labile proton. |
| -OCH2CH2OCH3 (Methoxyethyl) | Moderate Increase in Polarity | 2.2 | -2.8 | Flexible chain with two hydrogen bond acceptors, balances polarity and lipophilicity. |
Note: The provided logP and logS values are illustrative examples for a hypothetical aromatic scaffold and will vary depending on the parent molecule. The trend, however, is generally consistent.
This comparative data highlights the methoxyethyl group's ability to subtly modulate polarity, positioning it as a valuable tool for lead optimization when more drastic changes induced by hydroxyl or simple alkyl groups are not desirable.
Experimental Assessment of Polarity
To empirically validate the influence of the methoxyethyl group on compound polarity, two primary experimental techniques are indispensable: High-Performance Liquid Chromatography (HPLC) and the determination of the octanol-water partition coefficient (logP).
High-Performance Liquid Chromatography (HPLC) for Polarity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique to assess the relative polarity of compounds.[2] In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. Less polar (more lipophilic) compounds will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a longer retention time.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecyl) column is the workhorse of RP-HPLC due to its strong hydrophobicity, providing excellent retention for a wide range of organic molecules. This allows for a clear differentiation of compounds based on their polarity.
-
Mobile Phase Gradient: A gradient elution, typically starting with a high percentage of a polar solvent (e.g., water) and gradually increasing the percentage of a less polar organic solvent (e.g., acetonitrile or methanol), is employed. This ensures that compounds with a wide range of polarities can be eluted and resolved effectively.
-
Buffer: The inclusion of a buffer in the aqueous portion of the mobile phase is critical for ionizable compounds to ensure a consistent charge state and reproducible retention times.
Caption: Workflow for assessing compound polarity using RP-HPLC.
Step-by-Step Protocol for HPLC Polarity Assessment:
-
System Preparation:
-
Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of the parent compound and its methoxyethyl, methyl, ethyl, and hydroxyl analogues in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solutions to a final concentration of 10 µg/mL in the initial mobile phase.
-
-
Chromatographic Run:
-
Inject 10 µL of each sample onto the column.
-
Run a linear gradient from 5% to 95% acetonitrile (in water with 0.1% formic acid) over 20 minutes at a flow rate of 1 mL/min.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Record the retention time for each compound.
-
A longer retention time indicates lower polarity (higher lipophilicity).
-
Octanol-Water Partition Coefficient (logP) Measurement
The logP value is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents (n-octanol and water) at equilibrium.[3] It is the classic measure of lipophilicity.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This is the traditional and most reliable method for determining logP.[4] It allows for the direct measurement of the compound's distribution between the two phases.
-
Pre-saturation of Solvents: Pre-saturating the n-octanol with water and the water with n-octanol is crucial to ensure that the volumes of the two phases do not change during the experiment, which would affect the concentration measurements.
Caption: Workflow for determining the logP value using the shake-flask method.
Step-by-Step Protocol for Shake-Flask logP Measurement:
-
Solvent Preparation:
-
In a separatory funnel, mix equal volumes of n-octanol and water. Shake vigorously for 30 minutes and let the phases separate overnight.
-
-
Partitioning:
-
In a glass vial, add a known amount of the test compound to a mixture of the pre-saturated n-octanol and water (e.g., 5 mL of each). The final concentration in either phase should not exceed 0.01 M.[5]
-
Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C).
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Assessing the Impact on Biological Activity
The ultimate goal of molecular modification is to enhance biological activity. The introduction of a methoxyethyl group can influence activity through several mechanisms:
-
Direct Interaction: The ether oxygens can act as hydrogen bond acceptors, forming favorable interactions with the target protein.
-
Conformational Effects: The flexible methoxyethyl chain can orient the pharmacophore in a more favorable conformation for binding.
-
Improved Pharmacokinetics: The modulated polarity can lead to better absorption, distribution, and a more favorable metabolic profile, resulting in higher effective concentrations at the target site.
In Vitro Cell-Based Assays
Cell-based assays are essential for evaluating the biological activity of compounds in a more physiologically relevant context than biochemical assays. The choice of assay depends on the biological target and the desired endpoint.
Causality Behind Experimental Choices:
-
Cell Line Selection: The cell line used should endogenously express the target of interest or be engineered to do so.
-
Assay Principle: The assay should measure a downstream functional consequence of target engagement (e.g., cell proliferation, apoptosis, signal transduction).
-
Dose-Response Curve: Generating a dose-response curve is crucial for determining the potency (e.g., IC50 or EC50) of the compounds.
Caption: General workflow for a cell-based activity assay.
Step-by-Step Protocol for a Cell Proliferation (MTT) Assay:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The methoxyethyl group is a versatile and valuable functional group in the medicinal chemist's toolkit. Its unique ability to balance polarity and lipophilicity allows for the fine-tuning of a compound's physicochemical properties, which can lead to improved pharmacokinetic profiles and enhanced biological activity. By employing rigorous experimental methodologies to assess its impact, researchers can make informed decisions in the iterative process of drug design and optimization, ultimately increasing the likelihood of developing successful therapeutic agents.
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Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 145. [Link]
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Cheng, T., et al. (2007). Estimating log P with atom/fragments and water solubility with log P. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]
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Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(9), 1895-1907. [Link]
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Muntean, D. G., et al. (2025). C6-Alkoxy substituted penicillins are potent non-covalently binding inhibitors of the SARS-CoV-2 main protease. RSC Medicinal Chemistry, 16(12), 2453-2462. [Link]
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Zhang, W., et al. (2019). Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 62(3), 1279-1294. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
This document provides an in-depth, procedural guide for the safe and compliant disposal of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS No. 55100-02-2). As a substituted amine containing a tetrahydrofuran moiety, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Hazard Assessment and Chemical Profile
Understanding the inherent hazards of this compound is the foundation of its safe management. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Furthermore, the tetrahydrofuran (THF) component of this molecule introduces the risk of peroxide formation upon prolonged exposure to air.[2] Organic peroxides can be explosive, adding a significant and often overlooked hazard to long-term storage and disposal.[2]
| Hazard Classification | GHS Code | Description | Primary Risk |
| Skin Irritation | H315 | Causes skin irritation upon contact. | Chemical burns, dermatitis |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | Severe eye damage, blindness |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. | Respiratory discomfort, inflammation |
| Peroxide Formation | EUH019 | May form explosive peroxides. | Explosion upon shock, heat, or friction |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory. This is a self-validating system; proper PPE is the first line of defense in preventing exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.[1][3]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For larger quantities or when there is a splash hazard, a face shield should be worn in addition to goggles.[1][3]
-
Skin and Body Protection: A standard laboratory coat is required. For significant quantities, a chemically resistant apron or suit may be necessary.[1][3]
-
Respiratory Protection: All handling of this chemical, especially during transfer or disposal where vapors may be generated, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][4][5]
Step-by-Step Disposal Protocol
Disposal of this amine is not a simple act of discarding; it is a structured process governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[6] The following protocol is designed to ensure compliance and safety.
Step 1: Initial Waste Collection in the Laboratory
-
Designate a Waste Container: Select a container that is chemically compatible with amines and ethers. Borosilicate glass or a suitable poly-coated container is recommended. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6][7]
-
Label the Container: Immediately label the container with a hazardous waste tag. The label must include:
-
Segregate from Incompatibles: This is a critical step to prevent dangerous reactions. This amine waste must be stored separately from:
-
Accumulate Waste Safely: The waste container should be kept in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4] This area must be under the control of the laboratory personnel. The container must remain closed except when actively adding waste.[4][5][7]
Step 2: Managing Peroxide Formation Risk
Due to the tetrahydrofuran moiety, peroxide formation is a significant concern, especially for older containers of the chemical or waste that has been stored for an extended period.
-
Date Containers: All containers of this compound must be dated upon receipt and upon opening.[2]
-
Periodic Testing: If the waste will be stored for more than three months, it is best practice to test for peroxides using peroxide test strips.[2]
-
Do Not Evaporate: Never allow the waste to evaporate to dryness, as this can concentrate explosive peroxides.[2][4][5] If crystals are visible around the container lid, do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[2]
Step 3: Disposal of Empty Containers
Empty containers that once held this chemical must also be managed as hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[5][7]
-
Collect Rinsate: The first rinseate is considered acutely hazardous and MUST be collected and disposed of as hazardous waste in your designated amine waste container.[7] Subsequent rinsates should also be collected as hazardous waste.
-
Deface Label: After thorough rinsing and air-drying, completely remove or deface the original chemical label before disposing of the container in the appropriate solid waste stream (e.g., designated lab glass disposal).[5][7]
Step 4: Final Disposal from the Laboratory
-
Request a Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (typically six months in academic labs), request a waste pickup from your institution's EHS department or a licensed hazardous waste disposal company.[3][6][7]
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. This documentation is a legal requirement.[6]
-
Professional Disposal: The licensed waste disposal vendor will then transport the waste for final disposal, which is typically high-temperature incineration for organic amines.[8] Never attempt to dispose of this chemical down the drain or in the regular trash.[4][5][7]
Workflow and Decision-Making Diagrams
The following diagrams illustrate the procedural flow for safe handling and disposal.
Caption: Workflow for the safe disposal of this compound.
Caption: Step-by-step process for disposing of empty chemical containers.
Emergency Procedures: Spills and Exposures
Preparedness for accidental spills is a critical component of safe chemical handling.[3]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[1]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Small Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.
-
Large Spills: Evacuate the immediate area and contact your institution's EHS office or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
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- Amine Disposal For Businesses. Collect and Recycle.
- Disposing Amine Waste.
- Safety Data Sheet: N-(2-Methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)-amine. AK Scientific, Inc.
- Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara.
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Mastering the Safe Handling of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the novel amine N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine presents unique opportunities. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
This compound, with CAS Number 55100-02-2, is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Beyond its immediate irritant properties, the tetrahydrofuran moiety introduces the significant risk of peroxide formation upon exposure to air and light.[2][3][4][5][6] These peroxides can be explosive, especially when concentrated by distillation or evaporation.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this amine. The following table outlines the recommended equipment and the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, more resistant glove such as Butyl or Viton rubber. | Nitrile gloves offer poor resistance to amines and tetrahydrofuran can permeate them quickly.[1][3][7] The outer glove provides a more robust chemical barrier for extended handling, while the inner glove offers splash protection during glove changes. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while a face shield protects the entire face from potential splashes during transfers of larger quantities.[1] |
| Body Protection | A chemically resistant lab coat, worn over long-sleeved clothing and long pants. | This provides a barrier against accidental skin contact. Ensure the lab coat is fully buttoned.[1] |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges. | Due to the risk of respiratory irritation from vapors, a respirator is essential, especially when working outside of a certified chemical fume hood or with larger quantities.[8][9][10] A formal respiratory protection program, including fit testing, is required.[10] |
Safe Handling and Storage: A Proactive Approach
Adherence to the following procedures will minimize exposure and mitigate the risks associated with this compound.
Engineering Controls
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] This is the most effective way to control the inhalation hazard.
Peroxide Formation Management
The potential for peroxide formation necessitates a strict management protocol:
-
Store in a cool, dark, and tightly sealed container, away from heat, light, and sources of ignition. [1][2][5] Storage under an inert atmosphere (e.g., nitrogen or argon) can further reduce the risk of peroxide formation.
-
Do not store in metal containers, as they can promote peroxide formation. [11]
-
Test for peroxides periodically, especially before any distillation or concentration steps. [3][5] Commercially available peroxide test strips can be used for this purpose.[5]
-
Never distill to dryness. [3][5] Always leave a residual volume in the distillation flask.
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Transport the chemical in a secondary, shatter-resistant container.[3]
Emergency Procedures: Spill and Exposure Management
Spill Response
In the event of a spill, the primary objective is to contain and neutralize the material safely.
-
Evacuate the immediate area and alert colleagues.
-
Wear the full PPE ensemble described in Section 2.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Neutralize the contained spill with a dilute solution of acetic acid (approximately 5%).[12]
-
Collect the neutralized absorbent material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [1]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and its associated waste must be handled by a licensed hazardous waste disposal company.[13] Never dispose of this chemical down the drain.[13]
Waste Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for all waste containing this amine. This includes unused product, contaminated consumables (e.g., pipette tips, absorbent pads), and spill cleanup materials.
-
Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[13]
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials.
Arranging for Disposal
The following workflow outlines the process for the disposal of amine waste.
Caption: Workflow for the disposal of this compound waste.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures; it is about cultivating a proactive safety culture within the laboratory. By understanding the inherent hazards, diligently using the appropriate PPE, adhering to safe handling and storage protocols, and implementing a robust disposal plan, researchers can confidently and safely unlock the potential of this valuable compound.
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Massachusetts Institute of Technology. EHS-0042 Peroxide Forming Chemicals. [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
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Princeton University. Safe Handling of Peroxide Forming Chemicals. [Link]
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University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. [Link]
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Technology Catalogue. Disposing Amine Waste. [Link]
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International Fire & Safety Journal. Reducing the respiratory risks of forest firefighting. [Link]
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3M. 2010 Respirator Selection Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
